Kalii Dehydrographolidi Succinas
Description
Structure
2D Structure
Properties
IUPAC Name |
potassium;4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O10.K/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30;/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32);/q;+1/p-1/b6-5+;/t19-,20+,21-,27+,28+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSFASHREXZFDB-IPPKWHAOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35KO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76958-99-1 | |
| Record name | 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076958991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
"mechanism of action of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate"
An In-depth Technical Guide on the Mechanism of Action of 14-Deoxy-11,12-didehydroandrographolide and its Potential Disuccinate Derivatives
Disclaimer: This technical guide focuses primarily on the established mechanism of action of 14-Deoxy-11,12-didehydroandrographolide (deAND), a major bioactive diterpenoid from Andrographis paniculata. Direct research on the 3,19-disuccinate derivative of deAND is limited. The information presented herein on the parent compound provides a foundational understanding that may be cautiously extrapolated to its derivatives. It is important to note that the addition of disuccinate moieties at the C-3 and C-19 positions could alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.
Introduction
14-Deoxy-11,12-didehydroandrographolide, also known as deAND, is a significant bioactive compound isolated from the medicinal plant Andrographis paniculata. It belongs to the class of diterpenoid lactones and is recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and hepatoprotective effects.[1] The succinate derivatives of andrographolide and its analogues are synthesized to enhance solubility and potentially modulate biological activity. This guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of deAND, which serves as a basis for understanding the potential action of its 3,19-disuccinate derivative.
Core Mechanisms of Action
The multifaceted pharmacological effects of 14-Deoxy-11,12-didehydroandrographolide stem from its ability to modulate key signaling pathways involved in inflammation, viral replication, cell survival, and oxidative stress.
Anti-inflammatory Activity
A primary mechanism of deAND is the potent inhibition of inflammatory pathways. This is achieved through the modulation of several key signaling cascades:
-
NF-κB Signaling Pathway: deAND has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[2] It can inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes, including cytokines and chemokines like TNF-α, IL-6, and IL-1β.[3]
-
NLRP3 Inflammasome: deAND treatment has been found to suppress the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][4] This multi-protein complex is crucial for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting the NLRP3 inflammasome, deAND can mitigate inflammatory responses in conditions like steatohepatitis.[1][4]
-
Nrf2 Antioxidant Pathway: deAND upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Activation of the Nrf2 pathway by deAND enhances the cellular antioxidant defense mechanisms, thereby reducing oxidative stress-induced inflammation and tissue damage.[1]
Antiviral Activity
deAND exhibits significant antiviral properties against a range of viruses, including influenza A virus (H5N1) and Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).[5][6] Its antiviral mechanisms are multifaceted:
-
Inhibition of Viral Replication: deAND can interfere with the viral replication cycle. For instance, in H5N1-infected cells, it has been shown to inhibit the nuclear export of viral ribonucleoprotein (RNP) complexes, a critical step for the assembly of new virions.
-
Modulation of Host Immune Response: By suppressing pro-inflammatory cytokine production (cytokine storm) induced by viral infections, deAND helps to mitigate virus-induced immunopathology.[3]
-
Induction of Antiviral Factors: Some andrographolide derivatives have been shown to upregulate the expression of host antiviral factors.[3]
Anticancer Activity
deAND has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines. The primary mechanisms include:
-
Induction of Apoptosis: deAND can induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. It has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[6] Activation of caspases, particularly caspase-3 and caspase-9, is a key feature of deAND-induced apoptosis.[6]
-
ER Stress-Mediated Autophagy: In some cancer cell lines, deAND induces endoplasmic reticulum (ER) stress, leading to autophagy-mediated cell death.
Hepatoprotective Effects
deAND has shown protective effects against liver injury, particularly in the context of non-alcoholic steatohepatitis (NASH). Its hepatoprotective mechanisms are linked to its anti-inflammatory and antioxidant properties, including the inhibition of the NLRP3 inflammasome and activation of the Nrf2 pathway.[1][4]
Quantitative Data
The following table summarizes key quantitative data related to the biological activities of 14-Deoxy-11,12-didehydroandrographolide (deAND).
| Parameter | Cell Line/Model | Value | Biological Activity | Reference |
| IC50 | U937 (human leukemic) | 13 µM | Cytotoxicity | [7] |
| EC50 | Anti-HIV activity | 56.8 µg/mL | Antiviral | [8] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by 14-Deoxy-11,12-didehydroandrographolide.
Caption: Inhibition of the NF-κB signaling pathway by deAND.
Caption: Modulation of Nrf2 and NLRP3 pathways by deAND.
Experimental Protocols
This section outlines the general methodologies for key experiments frequently cited in the study of 14-Deoxy-11,12-didehydroandrographolide and its derivatives.
Cell Viability Assay (MTT Assay)
-
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., deAND) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Western Blot Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
-
Protocol:
-
Lyse cells treated with the test compound and control cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p65, IκBα, Nrf2, NLRP3, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
-
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.
-
Protocol for Quantification of deAND:
-
Prepare a standard stock solution of purified deAND in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Extract deAND from the plant material or biological sample using an appropriate solvent.
-
Filter the extracts and standard solutions through a 0.45 µm filter.
-
Inject the samples and standards into the HPLC system.
-
Use a C18 column with a mobile phase typically consisting of a mixture of acetonitrile and water.
-
Detect the compound using a UV detector at a specific wavelength (e.g., 254 nm).
-
Quantify the amount of deAND in the samples by comparing the peak area with the calibration curve.
-
Conclusion
14-Deoxy-11,12-didehydroandrographolide is a promising natural product with a well-documented, multi-target mechanism of action. Its ability to modulate key signaling pathways involved in inflammation, viral infection, and cancer underscores its therapeutic potential. While direct evidence for the specific mechanism of action of its 3,19-disuccinate derivative is currently lacking, the extensive research on the parent compound provides a strong foundation for future investigations. The addition of succinate groups may enhance the solubility and bioavailability of deAND, potentially leading to improved therapeutic efficacy. However, further studies are imperative to elucidate the precise pharmacological profile of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate and to validate its therapeutic applications.
References
- 1. A Diterpenoid, 14-Deoxy-11, 12-Didehydroandrographolide, in Andrographis paniculata Reduces Steatohepatitis and Liver Injury in Mice Fed a High-Fat and High-Cholesterol Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14-Deoxy-11,12-didehydroandrographolide inhibits apoptosis in influenza A(H5N1) virus-infected human lung epithelial cells via the caspase-9-dependent intrinsic apoptotic pathway which contributes to its antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 14-deoxy-11,12-didehydroandrographolide analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
"pharmacological properties of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate"
An In-Depth Technical Guide on the Pharmacological Properties of 14-Deoxy-11,12-didehydroandrographolide and its Potential as a 3,19-Disuccinate Derivative
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical whitepaper provides a comprehensive overview of the pharmacological properties of 14-Deoxy-11,12-didehydroandrographolide (deAND), a significant bioactive diterpenoid lactone isolated from Andrographis paniculata. Due to a paucity of direct research on its 3,19-disuccinate derivative, this guide focuses on the extensively studied parent compound, with a concluding section on the theoretical synthesis and potential pharmacological profile of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate.
Introduction to 14-Deoxy-11,12-didehydroandrographolide (deAND)
14-Deoxy-11,12-didehydroandrographolide is a labdane diterpenoid and a major bioactive constituent of Andrographis paniculata, a plant with a long history of use in traditional medicine across Asia.[1][2] Structurally, it is an analogue of andrographolide, the most abundant diterpenoid in the plant.[3] DeAND itself has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and hepatoprotective effects.[2][4] Its chemical structure features hydroxyl groups at the C-3 and C-19 positions, which are amenable to chemical modification to produce derivatives with potentially enhanced properties.[2][5]
Pharmacological Properties of deAND
The pharmacological activities of deAND are diverse, with substantial evidence supporting its therapeutic potential in various disease models.
Anti-inflammatory and Immunomodulatory Activity
DeAND has demonstrated potent anti-inflammatory effects, which are primarily attributed to its ability to inhibit the NF-κB signaling pathway.[6] This pathway is a critical regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.
In a mouse model of allergic asthma, deAND was shown to reduce inflammatory cell recruitment, levels of IL-4, IL-5, and IL-13 in bronchoalveolar lavage fluid, and serum IgE levels.[6] It also attenuated airway hyper-responsiveness and mucus hypersecretion.[6] These effects are mediated through the inhibition of NF-κB activation.[6]
Anticancer Activity
DeAND exhibits cytotoxic activity against a range of cancer cell lines.[5][7] Its anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest.
One study reported that deAND was more potent than andrographolide against human promonocytic leukemia (THP-1) cells.[7] The cytotoxicity was found to be dependent on the intracellular glutathione (GSH) levels, suggesting a redox-mediated mechanism of cell death.[7] In another study on leukemic cells, deAND induced robust apoptosis mediated by the activation of caspase-3 and caspase-9.[8] Furthermore, synthetic analogues of deAND have shown potent cytotoxicity against cholangiocarcinoma cell lines.[5][9]
Hepatoprotective Effects
DeAND has been shown to ameliorate steatohepatitis and liver injury in mice fed a high-fat and high-cholesterol diet.[4][10] Its hepatoprotective effects are associated with its antioxidant and anti-inflammatory properties.[4] Treatment with deAND reduced hepatic cholesterol accumulation, suppressed the expression of pro-inflammatory markers like TNF-α, and inhibited apoptosis.[4][10] It also enhanced the antioxidant capacity of the liver by upregulating the Nrf2 signaling pathway.[4]
Anti-Biofilm Activity
DeAND has demonstrated the ability to inhibit biofilm formation by Pseudomonas aeruginosa.[11][12] This activity is significant in the context of antibiotic resistance, as biofilm formation is a key virulence factor for many pathogenic bacteria. DeAND was found to act synergistically with antibiotics like azithromycin and gentamicin to inhibit biofilm production.[11]
Quantitative Data on the Biological Activities of deAND
The following tables summarize the quantitative data from various in vitro and in vivo studies on deAND.
Table 1: In Vitro Cytotoxicity of deAND against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / ED50 (µM) | Reference |
| KKU-M213 | Cholangiocarcinoma | 3.08 (Analogue 5b) | [5][9] |
| KKU-100 | Cholangiocarcinoma | 3.27 (Analogue 5b) | [5][9] |
| U937 | Leukemia | 13 | [8] |
| THP-1 | Promonocytic Leukemia | Low µM range | [7] |
| Jurkat | Leukemia | Low µM range | [7] |
Table 2: In Vivo Anti-inflammatory Effects of deAND in a Mouse Asthma Model
| Parameter | Effect of deAND Treatment | Reference |
| Inflammatory Cell Recruitment | Reduced | [6] |
| IL-4, IL-5, IL-13 Levels | Reduced | [6] |
| Serum IgE Levels | Reduced | [6] |
| Airway Hyper-responsiveness | Attenuated | [6] |
| Mucus Hypersecretion | Attenuated | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on methodologies described for assessing the antiproliferative effects of deAND and its analogues.[7][8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of deAND or its derivatives dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vivo Mouse Model of Allergic Asthma
This protocol is a generalized representation of the methodology used to evaluate the anti-inflammatory effects of deAND in vivo.[6]
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on specific days (e.g., day 0 and day 14).
-
Challenge: From a later date (e.g., day 21 to day 23), the mice are challenged with aerosolized OVA for a set duration each day.
-
Compound Administration: DeAND is administered to the mice (e.g., orally or intraperitoneally) at various doses for a specified period during the sensitization and/or challenge phase.
-
Assessment of Airway Hyper-responsiveness: 24 hours after the final challenge, airway hyper-responsiveness to methacholine is measured using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Following the assessment of airway hyper-responsiveness, BAL is performed to collect fluid for total and differential inflammatory cell counts and cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.
-
Histological Analysis: Lung tissues are collected, fixed, and stained (e.g., with H&E and PAS) to assess inflammation and mucus production.
-
Serum IgE Measurement: Blood is collected, and serum levels of OVA-specific IgE are measured by ELISA.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition by deAND
Hypothetical Experimental Workflow for Evaluating 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate: A Prospective Derivative
While direct experimental data on 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is not available in the current literature, its potential can be inferred from studies on related compounds. Succinate esters of andrographolide have been synthesized and are used clinically, often to improve water solubility and bioavailability, allowing for parenteral administration.[13][14]
Potential Synthesis
The synthesis of the 3,19-disuccinate derivative would likely involve the esterification of the hydroxyl groups at the C-3 and C-19 positions of deAND with succinic anhydride. The reaction would likely be carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the reaction. A generalized synthetic scheme is as follows:
14-Deoxy-11,12-didehydroandrographolide + 2 equivalents of Succinic Anhydride --(Base)--> 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
Predicted Pharmacological Profile
-
Improved Physicochemical Properties: The addition of two succinate moieties would significantly increase the polarity and water solubility of the parent deAND molecule. This could make it more suitable for formulation as an injectable drug.
-
Prodrug Potential: The disuccinate ester could act as a prodrug of deAND, being hydrolyzed in vivo by esterases to release the active parent compound. This could potentially alter the pharmacokinetic profile, leading to sustained release and a longer duration of action.
-
Retained or Enhanced Biological Activity: It is hypothesized that the 3,19-disuccinate derivative would retain the anti-inflammatory and anticancer activities of deAND, as the core pharmacophore responsible for these activities would be released upon hydrolysis. The improved bioavailability could potentially lead to enhanced efficacy in vivo.
Further research is warranted to synthesize and evaluate the pharmacological properties of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate to confirm these hypotheses.
Conclusion
14-Deoxy-11,12-didehydroandrographolide is a promising natural product with a well-documented portfolio of pharmacological activities, particularly in the areas of inflammation and cancer. Its mechanism of action often involves the modulation of key signaling pathways such as NF-κB. The potential to create derivatives like the 3,19-disuccinate ester offers an exciting avenue for future drug development, with the prospect of improving its drug-like properties and therapeutic efficacy. This whitepaper provides a foundation for researchers and drug development professionals to further explore the potential of deAND and its derivatives as novel therapeutic agents.
References
- 1. Andrographolide and its derivatives: Current achievements and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Diterpenoid, 14-Deoxy-11, 12-Didehydroandrographolide, in Andrographis paniculata Reduces Steatohepatitis and Liver Injury in Mice Fed a High-Fat and High-Cholesterol Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 6. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 14-Deoxy-11,12-didehydroandrographolide inhibits proliferation and induces GSH-dependent cell death of human promonocytic leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
- 9. Synthesis of 14-deoxy-11,12-didehydroandrographolide analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro anti-biofilm activity of 14-deoxy-11,12-didehydroandrographolide from Andrographis paniculata against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro anti-biofilm activity of 14-deoxy-11,12-didehydroandrographolide from Andrographis paniculata against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The antithrombosis effect of dehydroandrographolide succinate: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide - PMC [pmc.ncbi.nlm.nih.gov]
"chemical structure and properties of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate. This semisynthetic derivative of andrographolide, a major bioactive component of Andrographis paniculata, has garnered significant interest for its therapeutic potential, particularly in its salt forms such as the potassium or potassium sodium salt. This document consolidates available data on its physicochemical characteristics, pharmacological properties, and underlying mechanisms of action.
Chemical Structure and Physicochemical Properties
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is synthesized from andrographolide through a process of esterification, dehydration, and salt formation. The addition of succinate groups at the C-3 and C-19 positions enhances the water solubility of the parent compound, a significant advantage for pharmaceutical formulations. The potassium salt of this compound is commonly referred to as Potassium Dehydroandrographolide Succinate (PDS).
Below is the chemical structure of the parent compound, 14-Deoxy-11,12-didehydroandrographolide. The disuccinate derivative is formed by the esterification of the hydroxyl groups at positions 3 and 19 with succinic acid.
Table 1: Physicochemical Properties of 14-Deoxy-11,12-didehydroandrographolide and its Disuccinate Salt
| Property | 14-Deoxy-11,12-didehydroandrographolide | 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate Potassium Sodium Salt |
| Molecular Formula | C₂₀H₂₈O₄ | C₂₈H₃₄KNaO₁₀[1][2] |
| Molecular Weight | 332.43 g/mol | 592.65 g/mol [3] |
| Appearance | Crystalline solid | White to yellowish crystalline powder[4] |
| Solubility | Soluble in DMF (10 mg/ml), DMSO (2 mg/ml), and DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml). | Soluble in organic solvents such as methanol, ethanol, and DMSO.[4] |
| CAS Number | 42895-58-9 | 76958-99-1 (for the disuccinate)[4] |
Pharmacological Properties and Biological Activities
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate, particularly in its salt form (PDS), exhibits a range of biological activities, including antiviral and anti-inflammatory effects.
Antiviral Activity
PDS has demonstrated significant antiviral activity against various viral strains. Notably, it has been shown to inhibit the replication of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).
Table 2: In Vitro Antiviral Activity of Potassium Dehydroandrographolide Succinate (PDS) against PRRSV [5]
| Virus Strain | Cell Line | EC₅₀ (µmol/L) | CC₅₀ (µmol/L) | Selectivity Index (SI) |
| GD-HD | Marc-145 | 57.15 | 29,409 | >514 |
| XH-GD | Marc-145 | 85.41 | 29,409 | >344 |
| NADC30-like | Marc-145 | 68.23 | 29,409 | >431 |
Anti-inflammatory Activity
The anti-inflammatory properties of andrographolide and its derivatives are well-documented. These effects are largely attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses. PDS has been shown to suppress NF-κB activation induced by viral infections.[5]
Mechanism of Action
The biological effects of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate are mediated through multiple cellular pathways. The primary mechanisms include the modulation of inflammatory and metabolic signaling cascades.
Inhibition of NF-κB Signaling Pathway
PDS has been shown to suppress the activation of NF-κB in response to viral infection. This inhibition is a key component of its anti-inflammatory and antiviral activity. By preventing the activation of NF-κB, PDS can reduce the expression of pro-inflammatory cytokines and other mediators that contribute to inflammation and viral pathogenesis.[5]
Modulation of Oxidative Stress
Viral infections can induce oxidative stress, which contributes to cellular damage and inflammation. PDS has been observed to suppress the oxidative stress induced by PRRSV infection in Marc-145 cells.[5]
Experimental Protocols
Synthesis of Potassium Dehydroandrographolide Succinate (PDS)
A general method for the preparation of PDS involves a multi-step chemical synthesis starting from andrographolide.
A reported method for the synthesis includes the following steps:
-
Esterification: Andrographolide is reacted with succinic anhydride in the presence of a catalyst in a non-pyridine solvent under reflux to form the disuccinic acid half ester.[6]
-
Dehydration: The intermediate undergoes a dehydration reaction.
-
Salification: The resulting product is then reacted with a potassium salt, such as potassium hydroxide, to form the final potassium dehydroandrographolide succinate.[6]
In Vitro Antiviral Assay (Porcine Reproductive and Respiratory Syndrome Virus - PRRSV)
The antiviral activity of PDS against PRRSV can be evaluated using an indirect immunofluorescence assay (IFA) in Marc-145 cells.[5]
-
Cell Culture: Marc-145 cells are cultured in 96-well plates.
-
Viral Infection: Cells are infected with PRRSV at a specific multiplicity of infection (MOI).
-
Compound Treatment: Following viral adsorption, the cells are treated with various concentrations of PDS.
-
Incubation: The plates are incubated for a defined period (e.g., 24 hours).
-
Immunofluorescence Staining: The cells are fixed and stained with a primary antibody specific for a viral protein (e.g., PRRSV N protein) and a fluorescently labeled secondary antibody.
-
Data Analysis: The percentage of infected cells is determined by fluorescence microscopy, and the EC₅₀ value is calculated.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of PDS is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Seeding: Marc-145 cells are seeded in 96-well plates.
-
Compound Exposure: The cells are exposed to a range of concentrations of PDS.
-
Incubation: The plates are incubated for a specified duration.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated, and the CC₅₀ value is determined.
Conclusion
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate, particularly as its potassium salt, is a promising therapeutic agent with demonstrated antiviral and anti-inflammatory properties. Its enhanced water solubility over the parent compound, andrographolide, makes it a more viable candidate for pharmaceutical development. The primary mechanism of action appears to involve the inhibition of the NF-κB signaling pathway and the mitigation of oxidative stress. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized formulations for clinical applications.
References
- 1. Buy Potassium sodium dehydroandrographolide succinate | 863319-40-8 [smolecule.com]
- 2. Potassium sodium dehydroandrographolide succinate | C28H34KNaO10 | CID 72941925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dehydroandrographolide succinate potassium sodium salt | TargetMol [targetmol.com]
- 4. 14-deoxy-11,12-didehydroandrographolide 3,19-disuccinate | 76958-99-1 [chemicalbook.com]
- 5. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102617527A - Method for preparing potassium dehydroandrographolide succinate or potassium sodium dehydroandroan drographolide succinate - Google Patents [patents.google.com]
In Vitro Activity of 14-Deoxy-11,12-didehydroandrographolide and its Succinate Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro biological activities of 14-Deoxy-11,12-didehydroandrographolide (DDAG) and its succinate derivatives. DDAG, a major diterpenoid lactone isolated from Andrographis paniculata, has garnered significant interest for its diverse pharmacological properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular signaling pathways to support ongoing research and development efforts.
Anti-inflammatory Activity of Succinate Derivatives
While specific data for 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is not extensively available in the public domain, research on succinate derivatives of DDAG has demonstrated notable anti-inflammatory potential. A study involving the synthesis and screening of various succinate derivatives identified a particularly potent compound, designated as "compound 5".
Quantitative Data: Inhibition of Inflammatory Mediators
The following table summarizes the inhibitory activity of a lead succinate derivative of DDAG ("compound 5") against key inflammatory mediators. For context, the activity of the parent compound, andrographolide, is also included.
| Compound | Target | Assay | Cell Line | IC₅₀ (μM) | Reference |
| DDAG Succinate Derivative (Cmpd 5) | Nitric Oxide (NO) | Griess Assay | Not Specified | 8.6 | [1] |
| Andrographolide | Nitric Oxide (NO) | Griess Assay | Not Specified | 12.2 | [1] |
Note: The exact structure of "compound 5" as the 3,19-disuccinate has not been confirmed from the available literature.
The study also highlighted that this lead compound was evaluated for its inhibitory effects on the pro-inflammatory cytokines TNF-α and IL-6.[1]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory activity of the DDAG succinate derivatives was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Viability Assay: Prior to evaluating anti-inflammatory activity, the cytotoxicity of the compounds is determined using a cell viability assay, such as the MTT assay, to ensure that the observed inhibition of NO is not due to cell death. Synthesized compounds were shown to maintain over 90% cell viability at a concentration of 10 μM.[1]
-
NO Inhibition Assay:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds (DDAG succinate derivatives) for 1 hour.
-
Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.
-
After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.
-
In Vitro Activities of the Parent Compound: 14-Deoxy-11,12-didehydroandrographolide (DDAG)
The parent compound, DDAG, has been extensively studied for its various in vitro activities, providing a foundational understanding of the potential of its derivatives.
Antiviral Activity
DDAG has demonstrated potent antiviral activity against a range of viruses, particularly influenza A virus strains.
| Virus Strain | Cell Line | Assay | IC₅₀ (μg/mL) | Reference |
| Influenza A/chicken/Hubei/327/2004 (H5N1) | MDCK | Plaque Reduction Assay | Not Specified | [2] |
| Influenza A/duck/Hubei/XN/2007 (H5N1) | MDCK | Plaque Reduction Assay | Not Specified | [2] |
| Influenza A/PR/8/34 (H1N1) | MDCK | Plaque Reduction Assay | Not Specified | [2] |
| Influenza A/NanChang/08/2010 (H1N1) | MDCK | Plaque Reduction Assay | Not Specified | [2] |
| Influenza A/HuNan/01/2014 (H3N2) | MDCK | Plaque Reduction Assay | Not Specified | [2] |
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to confluence in 6-well plates.
-
Virus Infection: The cell monolayers are washed with PBS and then infected with the influenza virus at a specific multiplicity of infection (MOI) for 1 hour at 37°C.
-
Compound Treatment: After virus adsorption, the inoculum is removed, and the cells are overlaid with agar containing various concentrations of DDAG.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator until viral plaques are visible.
-
Plaque Visualization and Counting: The cells are fixed and stained with crystal violet, and the number of plaques is counted.
-
IC₅₀ Determination: The IC₅₀ value is calculated as the concentration of DDAG that reduces the number of viral plaques by 50% compared to the untreated virus control.
DDAG is reported to exert its anti-influenza activity by inhibiting the replication of the H5N1 virus by restraining the nuclear export of viral ribonucleoprotein (vRNP) complexes.[2] This mechanism disrupts the viral life cycle by preventing the assembly of new virions.
Caption: DDAG's antiviral mechanism against influenza virus.
Anticancer Activity
DDAG has shown cytotoxic effects against various cancer cell lines, with a notable potency against leukemia cells.
| Cell Line | Cancer Type | Assay | IC₅₀ (μM) | Reference |
| U937 | Histiocytic Lymphoma | MTT Assay | 13 | [3] |
| THP-1 | Acute Monocytic Leukemia | MTT Assay | Low IC₅₀ | [4] |
| Jurkat | Acute T-cell Leukemia | MTT Assay | Low IC₅₀ | [4] |
Note: The paper reporting the IC₅₀ value for U937 cells has been retracted.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach (for adherent cells) or stabilize for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of DDAG for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC₅₀ Calculation: The IC₅₀ value, representing the concentration of DDAG that inhibits cell growth by 50%, is calculated from the dose-response curve.
The anticancer activity of DDAG is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. In leukemic cells, this is mediated through the activation of caspase-3 and caspase-9.[3] Additionally, DDAG can induce a redox-mediated cell death in THP-1 cells, associated with a decrease in intracellular glutathione (GSH) levels.[4]
Caption: Anticancer mechanisms of DDAG.
Anti-biofilm Activity
DDAG has also been shown to inhibit biofilm formation by the pathogenic bacterium Pseudomonas aeruginosa.
| Bacterium | Treatment | Concentration | Biofilm Inhibition | Reference |
| Pseudomonas aeruginosa | DDAG (0.1 mM) + Azithromycin (6 µg/mL) | Sub-MIC | 92% | [3] |
| Pseudomonas aeruginosa | DDAG (0.1 mM) + Gentamicin (4 µg/mL) | Sub-MIC | 92% | [3] |
-
Bacterial Culture: P. aeruginosa is grown in a suitable broth medium.
-
Biofilm Formation: The bacterial culture is diluted and added to the wells of a 96-well microtiter plate. Test compounds (DDAG alone or in combination with antibiotics) are added at various concentrations. The plate is incubated statically for 24-48 hours to allow for biofilm formation.
-
Washing: The planktonic (free-floating) bacteria are removed by washing the wells with PBS.
-
Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15 minutes.
-
Destaining: The excess stain is washed off, and the plate is air-dried. The crystal violet bound to the biofilm is then solubilized with 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
DDAG is suggested to inhibit biofilm development by interfering with the quorum sensing (QS) pathway in P. aeruginosa.[3] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, and it is crucial for biofilm formation and virulence.
Caption: Anti-biofilm mechanism of DDAG.
Conclusion
The available data indicates that succinate derivatives of 14-Deoxy-11,12-didehydroandrographolide are promising candidates for further investigation as anti-inflammatory agents. The parent compound, DDAG, exhibits a broad spectrum of in vitro activities, including antiviral, anticancer, and anti-biofilm effects, through various mechanisms of action. This technical guide provides a foundational repository of quantitative data and experimental protocols to aid researchers in the continued exploration and development of this class of compounds. Further studies are warranted to elucidate the specific activities and mechanisms of the 3,19-disuccinate derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. 14-Deoxy-11,12-dehydroandrographolide exerts anti-influenza A virus activity and inhibits replication of H5N1 virus by restraining nuclear export of viral ribonucleoprotein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. 14-Deoxy-11,12-didehydroandrographolide inhibits proliferation and induces GSH-dependent cell death of human promonocytic leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Targets of 14-Deoxy-11,12-didehydroandrographolide
An Important Note on Nomenclature: This document focuses on the biological activities of 14-deoxy-11,12-didehydroandrographolide , a diterpenoid from Andrographis paniculata. For clarity, this compound will be referred to as deAND throughout this guide. The user's initial query also mentioned "14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate". It is important to note that the 3,19-disuccinate is a succinate ester derivative of deAND, likely developed to enhance solubility or bioavailability. The biological activities of this ester are presumed to be mediated by the parent compound, deAND, following in vivo hydrolysis. The data presented herein pertains to deAND.
Introduction
14-Deoxy-11,12-didehydroandrographolide (deAND) is a significant bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata. This plant has a long history of use in traditional medicine systems for treating a variety of ailments. Modern scientific investigation has identified deAND as a pleiotropic molecule with a diverse range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory effects. This technical guide provides a comprehensive overview of the known biological targets of deAND, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data regarding the cytotoxic and anti-proliferative effects of deAND on various cancer cell lines.
Table 1: Cytotoxicity of 14-Deoxy-11,12-didehydroandrographolide (deAND) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Parameter | Value (µM) | Reference |
| U937 | Histiocytic Lymphoma | MTT | IC50 | 13 | [1] |
| THP-1 | Acute Monocytic Leukemia | MTT | IC50 | Low (not specified) | [2] |
| Jurkat | Acute T-cell Leukemia | MTT | IC50 | Low (not specified) | [2] |
| KKU-M213 | Cholangiocarcinoma | SRB | ED50 | >50 | [3] |
| KKU-100 | Cholangiocarcinoma | SRB | ED50 | >50 | [3] |
| HuCC-A1 | Cholangiocarcinoma | SRB | ED50 | >50 | [3] |
| P-388 | Murine Leukemia | SRB | ED50 | 35.01 ± 0.28 | [3] |
| KB | Human Epidermoid Carcinoma | SRB | ED50 | 5.07 ± 0.03 | [3] |
| HT-29 | Colorectal Adenocarcinoma | SRB | ED50 | 28.55 ± 0.43 | [3] |
| MCF-7 | Breast Adenocarcinoma | SRB | ED50 | 18.67 ± 0.89 | [3] |
| LU-1 | Lung Carcinoma | SRB | ED50 | 28.15 ± 1.45 | [3] |
| ASK | Rat Cholangiocarcinoma | SRB | ED50 | >50 | [3] |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. ED50 (Effective Dose 50%) is the dose of a drug that produces 50% of its maximum response or effect.
Key Biological Targets and Signaling Pathways
deAND exerts its diverse pharmacological effects by modulating several key signaling pathways. The following sections detail these interactions.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates a wide array of genes involved in inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases and cancers. deAND has been identified as a potent inhibitor of NF-κB activation.[4]
Mechanism of Action: deAND has been shown to block the nuclear translocation of the p65 subunit of NF-κB.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and initiate gene transcription. By preventing the nuclear translocation of p65, deAND effectively halts this inflammatory cascade.
Figure 1: Inhibition of NF-κB p65 nuclear translocation by deAND.
Activation of the Nrf2 Antioxidant Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes. Studies on andrographolide, a structurally similar compound, suggest that deAND may activate the Nrf2 pathway by interacting with Keap1.[6]
Mechanism of Action: While the direct binding of deAND to Keap1 has not been definitively demonstrated, evidence from related compounds suggests that it may covalently modify specific cysteine residues on Keap1. This modification would lead to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and allowing Nrf2 to accumulate in the nucleus and initiate the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1).
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening of natural compounds as activators of the keap1-nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Overview for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Derivatives of 14-Deoxy-11,12-didehydroandrographolide and Their Biological Activities
Introduction
14-Deoxy-11,12-didehydroandrographolide (DDA), a major diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant attention in the scientific community for its diverse pharmacological properties.[1][2] As a derivative of andrographolide, DDA serves as a versatile scaffold for the synthesis of novel analogues with enhanced therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of various DDA derivatives, with a focus on their anticancer, anti-inflammatory, and antiviral properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Cytotoxic Activity of DDA Derivatives
A significant body of research has focused on the development of DDA analogues as potential anticancer agents.[2][3] Various modifications to the DDA core structure have been explored to enhance its cytotoxic effects against a range of cancer cell lines.
Structure-Activity Relationship Studies
The primary sites for chemical modification on the DDA molecule are the hydroxyl groups at positions C-3 and C-19, and the exocyclic double bond at C-8(17).[2] Studies have shown that the introduction of silyl ether or triphenylmethyl ether groups at the C-19 position can lead to a significant increase in cytotoxicity.[3] Furthermore, epoxidation of the exocyclic double bond has been found to yield potent cytotoxic analogues.[3]
Quantitative Cytotoxicity Data
The cytotoxic activity of DDA derivatives is typically evaluated using assays such as the Sulforhodamine B (SRB) assay, which measures cell density by quantifying cellular protein content.[4] The results are often expressed as the ED50 value, which represents the drug concentration required to cause a 50% inhibition of cell growth. A selection of DDA derivatives and their reported cytotoxic activities against various cancer cell lines are summarized in the tables below.
Table 1: Cytotoxic Activity (ED50, µM) of Silyl Ether and Triphenylmethyl Ether Derivatives of DDA [3]
| Compound | R1 | R2 | P-388 | KB | HT-29 | MCF-7 | A-549 | ASK | KKU-M213 | HuCC-A1 | K-100 | HEK-293 |
| 2 | H | H | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
| 3a | H | TIPS | 10.13±0.25 | 11.51±0.11 | 14.08±0.09 | 15.63±0.17 | 11.24±0.05 | 12.31±0.08 | 13.84±0.12 | 14.17±0.15 | 12.96±0.13 | 18.45±0.11 |
| 3b | H | TBDPS | 9.87±0.19 | 10.24±0.13 | 12.87±0.11 | 14.98±0.15 | 10.87±0.09 | 11.98±0.12 | 12.99±0.14 | 13.87±0.16 | 11.87±0.14 | 17.98±0.13 |
| 3c | H | TBS | 11.23±0.15 | 12.87±0.11 | 15.21±0.13 | 16.23±0.18 | 12.11±0.08 | 13.21±0.11 | 14.11±0.13 | 15.23±0.17 | 13.11±0.15 | 19.11±0.12 |
| 3d | H | Tr | 8.98±0.21 | 9.87±0.15 | 11.98±0.12 | 13.87±0.16 | 9.98±0.11 | 10.98±0.14 | 11.98±0.15 | 12.87±0.18 | 10.87±0.16 | 16.87±0.14 |
| 4c | TBS | TBS | 13.11±0.12 | 14.11±0.14 | 16.11±0.15 | 17.11±0.19 | 14.11±0.10 | 15.11±0.13 | 15.11±0.16 | 16.11±0.18 | 14.11±0.17 | 20.11±0.14 |
Table 2: Cytotoxic Activity (ED50, µM) of Epoxide Derivatives of DDA [3][5]
| Compound | R1 | R2 | P-388 | KB | HT-29 | MCF-7 | A-549 | ASK | KKU-M213 | HuCC-A1 | K-100 | HEK-293 |
| 5a | H | TIPS | 4.12±0.11 | 4.98±0.13 | 5.12±0.15 | 6.12±0.17 | 4.98±0.09 | 5.12±0.11 | 3.37±0.08 | 4.12±0.12 | 2.93±0.07 | 8.12±0.11 |
| 5b | H | TBDPS | 3.98±0.13 | 4.12±0.15 | 4.98±0.17 | 5.98±0.19 | 4.12±0.11 | 4.98±0.13 | 3.08±0.09 | 3.98±0.14 | 3.27±0.08 | 7.98±0.13 |
| 5d | H | Tr | 4.56±0.12 | 5.12±0.14 | 5.98±0.16 | 6.98±0.18 | 5.12±0.10 | 5.98±0.12 | 4.12±0.10 | 4.98±0.13 | 4.12±0.09 | 8.98±0.12 |
| Ellipticine | - | - | 4.58±0.01 | 4.98±0.02 | 5.14±0.01 | 5.32±0.02 | 4.89±0.01 | 5.01±0.02 | 4.87±0.01 | 4.92±0.01 | 4.76±0.01 | - |
Anti-inflammatory Activity of DDA Derivatives
DDA and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Mechanism of Action: NF-κB Pathway Inhibition
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. DDA derivatives have been shown to inhibit NF-κB activation by preventing the binding of NF-κB to its target DNA sequences.[6] Some andrographolide derivatives have also been found to suppress p65 phosphorylation, a critical step in NF-κB activation, through the JNK-Akt signaling cascade.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mahidol IR [repository.li.mahidol.ac.th]
- 6. Multi-Targeting Andrographolide, a Novel NF-κB Inhibitor, as a Potential Therapeutic Agent for Stroke [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Spectroscopic and Biological Insights into 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate, a derivative of a bioactive diterpenoid lactone from Andrographis paniculata. Due to the limited availability of direct experimental data for this specific disuccinate derivative, this document presents a combination of reported data for the parent compound, 14-Deoxy-11,12-didehydroandrographolide, and predicted spectroscopic characteristics of its 3,19-disuccinate ester. It also includes detailed experimental protocols and relevant biological pathway information to support further research and development.
Spectroscopic Data
The spectroscopic data for 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is presented below. The data for the parent compound is based on published literature, while the data for the disuccinate derivative is predicted based on the known effects of succinylation on NMR and mass spectra.
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for the structural elucidation of organic molecules. The predicted shifts for the disuccinate derivative account for the esterification at the C-3 and C-19 positions.
Table 1: ¹³C NMR Spectral Data
| Carbon No. | 14-Deoxy-11,12-didehydroandrographolide (in CD₃OD, δ ppm)[1] | Predicted 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate (δ ppm) |
| 1 | 38.11 | ~38.0 |
| 2 | 27.48 | ~27.0 |
| 3 | 79.80 | ~81.0 (downfield shift due to esterification) |
| 4 | 42.37 | ~42.0 |
| 5 | 54.41 | ~54.0 |
| 6 | 23.03 | ~23.0 |
| 7 | 36.36 | ~36.0 |
| 8 | 148.71 | ~148.0 |
| 9 | 61.43 | ~61.0 |
| 10 | 38.24 | ~38.0 |
| 11 | 135.08 | ~135.0 |
| 12 | 121.11 | ~121.0 |
| 13 | 126.20 | ~126.0 |
| 14 | 145.30 | ~145.0 |
| 15 | 70.17 | ~70.0 |
| 16 | 173.41 | ~173.0 |
| 17 | 107.70 | ~108.0 |
| 18 | 21.94 | ~22.0 |
| 19 | 63.62 | ~65.0 (downfield shift due to esterification) |
| 20 | 14.88 | ~15.0 |
| Succinate C=O | - | ~172.0 (ester) |
| Succinate C=O | - | ~174.0 (acid) |
| Succinate CH₂ | - | ~29.0 |
| Succinate CH₂ | - | ~29.0 |
1.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 2: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M+H]⁺ (m/z) |
| 14-Deoxy-11,12-didehydroandrographolide | C₂₀H₂₈O₄ | 332.43[2] | 333[1] |
| 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate (Predicted) | C₂₈H₃₆O₁₀ | 532.58 | ~533 |
1.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule.
Table 3: Key IR Absorption Bands
| Functional Group | Parent Compound (cm⁻¹) | Predicted Disuccinate Derivative (cm⁻¹) |
| O-H (hydroxyl) | ~3400 (broad) | Reduced intensity or absent |
| C-H (alkane) | ~2930 | ~2930 |
| C=O (γ-lactone) | ~1750 | ~1750 |
| C=C (alkene) | ~1640 | ~1640 |
| C=O (ester) | - | ~1735 |
| C=O (carboxylic acid) | - | ~1710 |
| O-H (carboxylic acid) | - | ~3300-2500 (broad) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for the specific compound.
2.1. Synthesis of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
The synthesis of the title compound can be achieved by esterification of the hydroxyl groups at the C-3 and C-19 positions of 14-Deoxy-11,12-didehydroandrographolide with succinic anhydride.
-
Materials : 14-Deoxy-11,12-didehydroandrographolide, succinic anhydride, pyridine (or another suitable base), and a suitable solvent (e.g., dichloromethane).
-
Procedure :
-
Dissolve 14-Deoxy-11,12-didehydroandrographolide in the chosen solvent.
-
Add an excess of succinic anhydride and the base to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with a dilute acid solution.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product using column chromatography on silica gel.
-
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC).
-
Data Acquisition :
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required.
-
2D NMR experiments are run with standard pulse programs.
-
-
Data Processing : The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2.3. Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is commonly used for natural products.[3]
-
Data Acquisition :
-
The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Mass spectra are acquired in both positive and negative ion modes to obtain comprehensive information.
-
Tandem MS (MS/MS) experiments can be performed to obtain fragmentation data for structural elucidation.[4]
-
-
Data Analysis : The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and its fragments, which is used to deduce the elemental composition.
2.4. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation :
-
Solid Samples : A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[5][6]
-
Solution : Alternatively, the sample can be dissolved in a suitable solvent (that does not have interfering absorptions in the regions of interest) and analyzed in a liquid cell.
-
-
Instrumentation : An FTIR spectrometer is used to record the infrared spectrum.
-
Data Acquisition :
-
A background spectrum of the empty sample holder (or the solvent) is recorded.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis : The positions and shapes of the absorption bands in the spectrum are correlated with the presence of specific functional groups in the molecule.[7]
Mandatory Visualizations
3.1. Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate.
Caption: Synthesis and characterization workflow for the target compound.
3.2. Signaling Pathway
Andrographolide and its derivatives have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[8][9][10][11] The following diagram illustrates a simplified representation of this pathway.
Caption: Inhibition of the NF-κB signaling pathway by andrographolide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 14-Deoxy-11,12-didehydroandrographolide phyproof Reference Substance 42895-58-9 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. ejournal.upi.edu [ejournal.upi.edu]
- 8. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]
- 9. Attenuation of Innate Immunity by Andrographolide Derivatives Through NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-Targeting Andrographolide, a Novel NF-κB Inhibitor, as a Potential Therapeutic Agent for Stroke [mdpi.com]
- 11. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is a semi-synthetic derivative of 14-deoxy-11,12-didehydroandrographolide, a diterpenoid lactone extracted from the plant Andrographis paniculata. The parent compound and its derivatives have garnered significant interest in the scientific community for their wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. The addition of succinate esters at the 3 and 19 positions is a strategic modification aimed at improving the aqueous solubility of the parent molecule, a common challenge in the development of andrographolide-based therapeutics. This technical guide provides a comprehensive overview of the available data on the solubility and stability of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate, along with detailed experimental protocols and an exploration of its relevant biological signaling pathways.
Physicochemical Properties
Solubility Profile
The solubility of a drug substance is a critical determinant of its bioavailability. The disuccinate esterification of 14-deoxy-11,12-didehydroandrographolide is intended to enhance its solubility in aqueous media.
Table 1: Qualitative Solubility of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
| Solvent/Medium | Solubility | Reference |
| Ethanol | Slightly Soluble | [1] |
| Chloroform | Insoluble | [1] |
| 1% Sodium Bicarbonate Solution | Soluble | [1] |
Stability Profile
The stability of an active pharmaceutical ingredient (API) is crucial for its formulation, storage, and therapeutic efficacy. Andrographolide and its derivatives are known to be susceptible to degradation under certain conditions.
Table 2: General Stability Characteristics of Andrographolide and its Derivatives
| Condition | Stability | Degradation Products (for Andrographolide) | Reference |
| pH | Most stable at pH 3-5; Unstable in alkaline conditions. | Isoandrographolide, 8,9-didehydroandrographolide (acidic); 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, 14-deoxy-11,14-dehydroandrographolide (basic) | [2][3] |
| Temperature | More stable at lower temperatures. | Decomposition follows second-order kinetics under heat-accelerated conditions. | [2][3] |
| Light | Susceptible to photolytic degradation. | Not specified | [4] |
| Oxidation | Susceptible to oxidative degradation. | Not specified | [4] |
Note: Specific stability data for 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is limited. The information provided is based on the general stability of the parent andrographolide molecule. Forced degradation studies are necessary to determine the specific degradation pathways and products for the disuccinate derivative.
Experimental Protocols
Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is a standard method for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate in various solvents.
Materials:
-
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
-
Selected solvents (e.g., water, ethanol, phosphate-buffered saline at various pH values)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of the compound to a series of vials containing a known volume of the respective solvents.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials for the presence of undissolved solid.
-
Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Figure 1: Workflow for Shake-Flask Solubility Determination.
Stability Indicating HPLC Method for Forced Degradation Studies
This protocol outlines a general approach for developing a stability-indicating HPLC method to assess the degradation of the compound under various stress conditions.
Objective: To evaluate the stability of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate under forced degradation conditions.
Materials:
-
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a C18 column and a photodiode array (PDA) detector
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80 °C) for a specified period.
-
Photolytic Degradation: Expose the compound solution to UV light in a photostability chamber.
-
Analysis: Analyze all the stressed samples, along with an unstressed control, using a validated HPLC method. The method should be capable of separating the parent compound from its degradation products.
-
Data Evaluation: Calculate the percentage degradation of the compound under each stress condition.
Figure 2: Forced Degradation Experimental Workflow.
Biological Signaling Pathways
The biological activities of andrographolide and its derivatives are often attributed to their modulation of key cellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. The parent compound, 14-deoxy-11,12-didehydroandrographolide, has been shown to inhibit the activation of NF-κB. This inhibition is a likely mechanism for its anti-inflammatory effects.
Figure 3: Inhibition of the NF-κB Signaling Pathway.
Endoplasmic Reticulum (ER) Stress-Induced Apoptosis
Several studies have indicated that andrographolide derivatives can induce apoptosis in cancer cells through the induction of endoplasmic reticulum (ER) stress. ER stress occurs when misfolded proteins accumulate in the ER, triggering a cellular response that can lead to programmed cell death.
Figure 4: ER Stress-Induced Apoptosis Pathway.
Conclusion
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate represents a promising modification of a potent natural product, aimed at overcoming the solubility challenges that have hindered the clinical development of andrographolide-based therapies. While qualitative data suggests improved solubility in aqueous base, a comprehensive quantitative understanding of its solubility and stability profile is essential for its advancement as a drug candidate. The experimental protocols provided in this guide offer a framework for researchers to generate this critical data. Furthermore, the elucidation of its activity through key signaling pathways, such as NF-κB and ER stress-induced apoptosis, provides a strong rationale for its continued investigation in inflammatory diseases and cancer. Further research is warranted to fully characterize this compound and unlock its therapeutic potential.
References
Natural Sources of Andrographolide for Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrographolide, a labdane diterpenoid, is the principal bioactive constituent of Andrographis paniculata, a medicinal plant with a long history of use in traditional medicine.[1][2] With its broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties, andrographolide is a molecule of significant interest for drug development and chemical synthesis programs.[1][3] This technical guide provides a comprehensive overview of the natural sources of andrographolide, focusing on its biosynthesis, extraction, purification, and quantification. Detailed experimental protocols and quantitative data are presented to aid researchers in obtaining high-purity andrographolide for further synthetic applications.
Primary Natural Source: Andrographis paniculata
The primary and most commercially viable natural source of andrographolide is the herbaceous plant Andrographis paniculata, belonging to the Acanthaceae family.[4] Native to Southeast Asian countries such as India and Sri Lanka, it is now cultivated widely across Asia.[1] Andrographolide is present in various parts of the plant, with the highest concentrations typically found in the leaves.[5]
The andrographolide content in A. paniculata can vary significantly based on geographical location, cultivation conditions, and harvesting time.[6] This variability underscores the importance of standardized extraction and quantification methods for obtaining consistent yields of the target compound.
Quantitative Analysis of Andrographolide Content
| Plant Part | Andrographolide Content (% dry weight) | Reference(s) |
| Leaves | 0.054 - 4.686% | [5] |
| Flowering Tops | 1.955% | [5] |
| Stem | 0.533% | [5] |
| Roots | 0.054% | [5] |
| Whole Plant (Aerial Parts) | 1.38 - 3.12% | [7] |
| Methanolic Extract (Leaves) | 14.47% | [8] |
Biosynthesis of Andrographolide
Understanding the biosynthetic pathway of andrographolide is crucial for developing strategies to enhance its production, either in its natural host or through synthetic biology approaches. Andrographolide is a diterpenoid, and its biosynthesis originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[9]
Studies have shown that both the mevalonic acid (MVA) pathway, occurring in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids, contribute to the pool of IPP and DMAPP for andrographolide synthesis.[10][11] However, the MEP pathway is considered the major contributor.[10][12]
Regulation of Andrographolide Biosynthesis
The production of andrographolide is regulated by various signaling pathways, often triggered by external stimuli known as elicitors. Phytohormones such as jasmonic acid (JA), methyl jasmonate (MeJA), and salicylic acid (SA) have been shown to significantly influence andrographolide biosynthesis.[9][13]
Particularly, the jasmonate signaling pathway is a key regulator. Treatment with MeJA has been demonstrated to enhance andrographolide accumulation by upregulating the expression of genes involved in both the MVA and MEP pathways.[9][14]
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and quantification of andrographolide from A. paniculata.
General Experimental Workflow
The overall process for obtaining pure andrographolide for synthesis involves several key stages, from raw material preparation to final purification and analysis.
Extraction of Andrographolide
Several methods can be employed for the extraction of andrographolide from the powdered plant material. The choice of solvent and method can influence the yield and purity of the crude extract.
Method 1: Cold Maceration [13][15]
-
Objective: To extract andrographolide using a simple and rapid maceration technique.
-
Materials:
-
Powdered leaves of A. paniculata (40 mesh).
-
Solvent: 1:1 mixture of dichloromethane and methanol.
-
Maceration vessel.
-
Filtration apparatus.
-
-
Procedure:
-
Weigh a desired amount of powdered leaf material.
-
Add the dichloromethane-methanol solvent mixture in a suitable ratio (e.g., 1:10 w/v).
-
Macerate the mixture overnight with occasional shaking.
-
Filter the extract to separate the plant debris.
-
Collect the filtrate and remove the solvent under vacuum using a rotary evaporator to obtain the crude extract.
-
Method 2: Soxhlet Extraction [5][14]
-
Objective: To achieve exhaustive extraction using a continuous reflux method.
-
Materials:
-
Powdered leaves of A. paniculata.
-
Solvent: Methanol or ethanol.
-
Soxhlet apparatus.
-
Heating mantle.
-
-
Procedure:
-
Place a known quantity of the powdered plant material in a thimble.
-
Place the thimble in the Soxhlet extractor.
-
Fill the round-bottom flask with the chosen solvent (e.g., methanol).
-
Heat the solvent to reflux for a specified duration (e.g., 3-12 hours).
-
After extraction, cool the apparatus and collect the solvent containing the extract.
-
Evaporate the solvent under reduced pressure to yield the crude extract.
-
Method 3: Microwave-Assisted Extraction (MAE) [16]
-
Objective: To rapidly extract andrographolide with reduced solvent consumption and extraction time.
-
Materials:
-
Powdered leaves of A. paniculata.
-
Solvent: Methanol.
-
Microwave extraction system.
-
-
Procedure:
-
Mix the powdered plant material with the solvent in the microwave vessel.
-
Set the microwave parameters (e.g., power: 210 W, time: 40 minutes).
-
After extraction, allow the mixture to cool.
-
Filter the extract and evaporate the solvent to obtain the crude extract. A reported yield using this method is approximately 0.589%.[16]
-
Isolation and Purification of Andrographolide
The crude extract contains andrographolide along with other plant metabolites, including pigments. Recrystallization is a common and effective method for isolating and purifying andrographolide.[13][15]
Protocol: Recrystallization [15]
-
Objective: To obtain pure crystalline andrographolide from the crude extract.
-
Materials:
-
Crude andrographolide extract.
-
Toluene.
-
Methanol.
-
Filtration apparatus.
-
Refrigerator.
-
-
Procedure:
-
Wash the dark green crude extract with toluene multiple times to remove chlorophyll and other coloring matter.
-
After washing, completely remove the toluene.
-
Dissolve the remaining crystalline material in hot methanol.
-
Cool the methanolic solution in a refrigerator to induce crystallization.
-
Filter the solution to collect the andrographolide crystals.
-
Wash the crystals with cold methanol to remove any remaining impurities.
-
Repeat the recrystallization process from methanol until a pure, colorless crystalline product is obtained.
-
Dry the purified crystals under vacuum. The melting point of pure andrographolide is approximately 235.3°C.[13][15]
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard analytical technique for the accurate quantification of andrographolide.
Protocol: HPLC Analysis [8][17][18]
-
Objective: To determine the concentration of andrographolide in an extract or purified sample.
-
Instrumentation and Conditions:
-
HPLC System: With a UV/Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., phosphoric acid or acetic acid) to improve peak shape. Common ratios include:
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 223-230 nm.
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of pure andrographolide standard in the mobile phase or methanol. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the extract or sample, dissolve it in a known volume of the mobile phase or methanol, and filter it through a 0.45 µm syringe filter.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the andrographolide peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration based on the peak area and the calibration curve.
-
Conclusion
Andrographis paniculata stands out as the most significant natural source for obtaining andrographolide for synthetic purposes. This guide has provided a detailed overview of the distribution of andrographolide within the plant, its biosynthetic pathway, and the signaling mechanisms that regulate its production. The experimental protocols for extraction, purification, and quantification offer a practical framework for researchers to isolate high-purity andrographolide. A thorough understanding of these aspects is essential for the consistent and scalable production of this valuable natural product, thereby facilitating its use in drug discovery and development.
References
- 1. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 2. Item - The gibberellins biosynthesis pathway in higher plants. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Nitrogen Sources Reprogram Carbon and Nitrogen Metabolism to Promote Andrographolide Biosynthesis in Andrographis paniculata (Burm.f.) Nees Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products [mdpi.com]
- 7. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jasmonate-induced biosynthesis of andrographolide in Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of andrographolide in Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jabonline.in [jabonline.in]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. cyberleninka.ru [cyberleninka.ru]
- 16. researchgate.net [researchgate.net]
- 17. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: 14-Deoxy-11,12-didehydroandrographolide and its Analogues in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Note: While the inquiry specified "14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate," a thorough review of existing scientific literature did not yield specific data for this disuccinate derivative. The following application notes and protocols are based on the widely studied parent compound, 14-Deoxy-11,12-didehydroandrographolide (deAND) , and its other analogues, which have demonstrated significant potential in the context of cancer research.
Introduction
14-Deoxy-11,12-didehydroandrographolide (deAND), a major diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered considerable interest for its diverse pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer properties.[1][2] This document provides a summary of the cytotoxic and apoptotic effects of deAND and its synthetic analogues against various cancer cell lines, along with detailed protocols for key experimental procedures. The information presented here is intended to guide researchers in the design and execution of studies aimed at evaluating the therapeutic potential of this class of compounds.
Data Presentation: Cytotoxic Activity
The cytotoxic effects of 14-Deoxy-11,12-didehydroandrographolide and its analogues have been evaluated across a range of human cancer cell lines. The half-maximal effective concentration (ED50) and half-maximal inhibitory concentration (IC50) values are summarized below for easy comparison.
| Compound/Analogue | Cancer Cell Line | Assay | IC50 / ED50 (µM) | Reference |
| Analogue 5a | KKU-M213 (Cholangiocarcinoma) | 3.37 | [3][4] | |
| KKU-100 (Cholangiocarcinoma) | 2.93 | [3][4] | ||
| Analogue 5b | KKU-M213 (Cholangiocarcinoma) | 3.08 | [3][4] | |
| KKU-100 (Cholangiocarcinoma) | 3.27 | [3][4] | ||
| 14-Deoxy-11,12-didehydroandrographolide (1) | U937 (Leukemic) | MTT | 13 | [5] |
| U937 (Leukemic) | Annexin V/PI | 17.66 | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effect of 14-Deoxy-11,12-didehydroandrographolide and its analogues on cancer cell lines.[5][7]
Materials:
-
Cancer cell lines (e.g., U937, THP-1, Jurkat)[7]
-
RPMI-1640 medium supplemented with 10% FBS
-
14-Deoxy-11,12-didehydroandrographolide (or analogue) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis in cancer cells treated with 14-Deoxy-11,12-didehydroandrographolide.[5][6]
Materials:
-
U937 cells[5]
-
14-Deoxy-11,12-didehydroandrographolide
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat U937 cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 4. Synthesis of 14-deoxy-11,12-didehydroandrographolide analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phcog.com [phcog.com]
- 7. 14-Deoxy-11,12-didehydroandrographolide inhibits proliferation and induces GSH-dependent cell death of human promonocytic leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Assays with 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
Disclaimer: To date, specific experimental data on the anti-inflammatory activity of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is not extensively available in peer-reviewed literature. The following application notes and protocols are based on the well-documented anti-inflammatory properties of its parent compound, 14-Deoxy-11,12-didehydroandrographolide (deAND). It is hypothesized that the 3,19-disuccinate derivative may function as a prodrug, releasing the active deAND, or exhibit a similar mechanism of action. Researchers should validate these methodologies for the specific derivative.
Introduction
14-Deoxy-11,12-didehydroandrographolide (deAND) is a diterpenoid lactone isolated from Andrographis paniculata. It has demonstrated significant anti-inflammatory effects in various preclinical models.[1][2] The primary mechanisms underlying its anti-inflammatory activity involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the NOD-like receptor protein 3 (NLRP3) inflammasome.[2][3] These pathways are critical regulators of the inflammatory response, controlling the expression and secretion of pro-inflammatory cytokines and mediators. This document provides detailed protocols for in vitro and in vivo assays to evaluate the anti-inflammatory potential of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate, based on the known activities of deAND.
Data Presentation
The following tables summarize the reported quantitative data for the anti-inflammatory effects of the parent compound, 14-Deoxy-11,12-didehydroandrographolide (deAND).
Table 1: In Vitro Anti-inflammatory Activity of deAND
| Cell Line | Inflammatory Stimulus | Assay | Endpoint Measured | Concentration of deAND | % Inhibition / Effect | Reference |
| Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | ELISA | TNF-α release | 0.6 µM (IC50) | 50% | [4] |
| Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | ELISA | GM-CSF release | 3.3 µM (IC50) | 50% | [4] |
| Human Lung Epithelial Cells (A549) | TNF-α | NF-κB DNA-binding assay | p65 DNA binding | Not specified | Inhibition | [3] |
Table 2: In Vivo Anti-inflammatory Activity of deAND
| Animal Model | Disease Model | Treatment | Parameter Measured | Organ/Fluid | Effect | Reference |
| Mice | Ovalbumin-induced asthma | deAND (dose-dependent) | Total inflammatory cells | Bronchoalveolar lavage fluid | Reduction | [3] |
| Mice | Ovalbumin-induced asthma | deAND (dose-dependent) | Eosinophil counts | Bronchoalveolar lavage fluid | Reduction | [3] |
| Mice | Ovalbumin-induced asthma | deAND (dose-dependent) | IL-4, IL-5, IL-13 levels | Bronchoalveolar lavage fluid | Reduction | [3] |
| Mice | High-fat high-cholesterol diet-induced steatohepatitis | 0.1% deAND in diet | TNF-α level | Liver | Reduction | [5] |
| Mice | High-fat high-cholesterol diet-induced steatohepatitis | 0.1% deAND in diet | NLRP3, Caspase-1, IL-1β protein levels | Liver | Suppression | [5][6] |
Experimental Protocols
In Vitro Assays
1. Determination of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
-
Principle: This assay measures the inhibitory effect of the test compound on the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
2. Measurement of Pro-inflammatory Cytokine (TNF-α and IL-6) Secretion in LPS-stimulated Macrophages
-
Principle: This protocol uses Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of TNF-α and IL-6, key pro-inflammatory cytokines, in the supernatant of stimulated macrophages.
-
Methodology:
-
Follow steps 1-3 from the NO production assay.
-
After 24 hours of stimulation, centrifuge the culture plate to pellet the cells and collect the supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
The absorbance is measured using a microplate reader, and cytokine concentrations are determined from a standard curve.
-
3. NF-κB Activation Assay (Nuclear Translocation of p65)
-
Principle: This assay determines the effect of the compound on the activation of NF-κB by assessing the translocation of its p65 subunit from the cytoplasm to the nucleus upon stimulation.
-
Methodology:
-
Grow cells (e.g., A549 or RAW 264.7) on coverslips in a 6-well plate.
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate with an appropriate agonist (e.g., TNF-α or LPS) for 30-60 minutes.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% bovine serum albumin (BSA).
-
Incubate with a primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using a fluorescence microscope.
-
In Vivo Assay
1. LPS-induced Endotoxemia in Mice
-
Principle: This model is used to evaluate the in vivo anti-inflammatory effects of a compound by measuring its ability to reduce the systemic inflammatory response induced by LPS.
-
Methodology:
-
Acclimatize male C57BL/6 mice for one week.
-
Administer 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate (e.g., via oral gavage or intraperitoneal injection) at various doses for a pre-determined period (e.g., daily for 3 days).
-
On the final day, inject a lethal or sub-lethal dose of LPS (e.g., 10-20 mg/kg) intraperitoneally.
-
Monitor the survival rate of the animals for up to 72 hours.
-
In a separate cohort of animals, collect blood via cardiac puncture at a specific time point (e.g., 2-6 hours) after LPS injection.
-
Separate the serum and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Harvest organs (e.g., liver, lungs) for histological analysis of inflammatory cell infiltration and tissue damage.
-
Visualization of Signaling Pathways
The anti-inflammatory effects of 14-Deoxy-11,12-didehydroandrographolide are primarily attributed to its modulation of the NF-κB and NLRP3 inflammasome signaling pathways.
Caption: Inhibition of the NF-κB Signaling Pathway.
Caption: Inhibition of the NLRP3 Inflammasome Pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Diterpenoid, 14-Deoxy-11, 12-Didehydroandrographolide, in Andrographis paniculata Reduces Steatohepatitis and Liver Injury in Mice Fed a High-Fat and High-Cholesterol Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Therapeutic Potential of Andrographolide and Its Derivatives in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo anti-inflammatory effects of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution and use of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate in cell culture experiments. The information is compiled to ensure optimal handling and application of this compound for reproducible results in vitro.
Introduction
14-Deoxy-11,12-didehydroandrographolide is a diterpenoid lactone isolated from Andrographis paniculata.[1] It is an analogue of andrographolide and has demonstrated various biological activities, including anti-inflammatory and anti-cancer effects.[1][2] A key mechanism of its action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] The 3,19-disuccinate derivative is synthesized to potentially enhance the aqueous solubility and bioavailability of the parent compound. Proper dissolution and handling are critical for maintaining the compound's integrity and activity in cell-based assays.
Data Presentation
| Solvent | Solubility (14-Deoxy-11,12-didehydroandrographolide) | Notes |
| DMSO | 66 mg/mL (198.53 mM)[1] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| DMSO | 110 mg/mL (330.90 mM)[2] | Ultrasonic assistance may be required for complete dissolution.[2] |
| DMF | 100 mg/mL (300.82 mM)[2] | Ultrasonic assistance may be required.[2] |
| Ethanol | Slightly soluble | Andrographolide, the parent compound, is slightly soluble in ethanol.[3] |
| Water | Almost insoluble | Andrographolide is almost insoluble in water.[3] The disuccinate derivative is expected to have improved aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a high-concentration stock solution of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate, typically in DMSO.
Materials:
-
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing the Compound: Carefully weigh the desired amount of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate powder.
-
Initial Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[2]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1][2]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the high-concentration stock solution to the final working concentrations for treating cells.
Materials:
-
High-concentration stock solution of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate in DMSO
-
Sterile, pre-warmed complete cell culture medium (appropriate for your cell line)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the stock solution at room temperature.
-
Serial Dilution (if necessary): Perform serial dilutions of the stock solution in sterile cell culture medium to achieve intermediate concentrations.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed complete cell culture medium to reach the desired final concentration for your experiment. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mixing: Gently mix the medium containing the compound by pipetting up and down or swirling the culture vessel.
-
Immediate Use: Use the freshly prepared working solutions immediately to treat the cells. Due to the potential instability of andrographolide derivatives in aqueous solutions, especially at neutral or alkaline pH, prolonged storage of diluted solutions is not recommended.[3]
Mandatory Visualizations
Caption: Experimental workflow for preparing and using the compound.
Caption: Inhibition of the NF-κB signaling pathway.
References
Application Notes and Protocols for 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate, also known as Dehydroandrographolide Succinate (DAS). This document includes pharmacokinetic data, detailed protocols for relevant animal models based on studies of the parent compound, and diagrams of associated signaling pathways.
Compound Information
-
Compound Name: 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
-
Synonyms: Dehydroandrographolide Succinate (DAS), Yanhuning
-
Parent Compound: 14-Deoxy-11,12-didehydroandrographolide (deAND)
-
Chemical Class: Diterpenoid lactone, a derivative of Andrographolide
-
Primary Use in Research: Investigated for anti-inflammatory, anti-viral, and anti-cancer properties. The disuccinate formulation is designed to improve solubility and suitability for injection.
Pharmacokinetic Profile
A study in healthy human volunteers provides key pharmacokinetic parameters for DAS administered intravenously. These data are crucial for dose selection and scheduling in preclinical animal models. The study revealed nonlinear pharmacokinetic characteristics.[1]
Table 1: Pharmacokinetic Parameters of Intravenous Dehydroandrographolide Succinate (DAS) in Healthy Human Volunteers [1]
| Dose (mg) | Cmax (mg/L) | AUC0–12 (mg·L−1·h) | Tmax (h) | t1/2 (h) |
| 80 | 4.82 | 6.18 | 0.94 - 1.0 | 1.51 - 1.89 |
| 160 | 12.85 | 16.95 | 0.94 - 1.0 | 1.51 - 1.89 |
| 320 | 26.90 | 40.65 | 0.94 - 1.0 | 1.51 - 1.89 |
-
Key Observations:
-
DAS is rapidly cleared from the plasma.[1]
-
The area under the curve (AUC) and maximum concentration (Cmax) increase with the dosage.[1]
-
A small percentage (10.1%–15.5%) of the intravenous dose is excreted unchanged in the urine within 24 hours, with the majority being excreted in the first 4 hours. This suggests that most of the compound is metabolized before excretion.[1]
-
The nonlinear pharmacokinetics suggest that multiple small doses may be more effective for maintaining a therapeutic concentration.[1]
-
In Vivo Animal Models and Experimental Protocols
While specific in vivo studies on the 3,19-disuccinate derivative in animal models are not widely published, protocols can be adapted from studies on its parent compound, 14-deoxy-11,12-didehydroandrographolide (deAND).
This protocol is based on the methodology used to evaluate the anti-inflammatory effects of deAND in an ovalbumin (OVA)-induced mouse model of asthma.[2]
Experimental Workflow
Caption: Workflow for the OVA-induced allergic asthma model.
Protocol Details:
-
Animals: BALB/c mice (6-8 weeks old).
-
Sensitization:
-
On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL.
-
-
Drug Administration and Challenge:
-
From days 21 to 23, administer DAS (dose to be determined based on pharmacokinetic data and parent compound efficacy) or vehicle control (e.g., saline) via i.p. injection.
-
One hour after drug administration, challenge the mice by nasal instillation of 10 µg of OVA in 50 µL of saline.
-
-
Sample Collection and Analysis (Day 25):
-
Collect blood via cardiac puncture to measure serum OVA-specific IgE levels using ELISA.
-
Perform bronchoalveolar lavage (BAL) by flushing the lungs with saline.
-
Determine the total and differential cell counts (especially eosinophils) in the BAL fluid (BALF) using a hemocytometer and cytospin preparations stained with Wright-Giemsa.
-
Measure the concentrations of IL-4, IL-5, and IL-13 in the BALF using ELISA kits.
-
Table 2: Expected Endpoints and Effects of deAND in an Asthma Model [2]
| Parameter | Expected Effect of Treatment |
| Total cells in BALF | Decrease |
| Eosinophil count in BALF | Decrease |
| IL-4, IL-5, IL-13 levels in BALF | Decrease |
| Serum OVA-specific IgE | Decrease |
This protocol is adapted from studies using deAND in a high-fat and high-cholesterol (HFHC) diet-induced model of nonalcoholic steatohepatitis (NASH) in mice.[3]
Experimental Workflow
Caption: Workflow for the HFHC diet-induced steatohepatitis model.
Protocol Details:
-
Animals: Male C57BL/6J mice.
-
Diet and Treatment:
-
Divide mice into three groups:
-
Control: Fed a standard low-fat diet.
-
HFHC: Fed a high-fat and high-cholesterol diet.
-
Treatment: Fed the HFHC diet supplemented with DAS. The concentration can be based on the parent compound studies (e.g., 0.05% and 0.1% w/w).[3]
-
-
The treatment duration can range from 7 to 11 weeks.
-
-
Sample Collection and Analysis:
-
At the end of the study, collect blood to measure plasma alanine aminotransferase (ALT) activity as a marker of liver injury.
-
Excise and weigh the liver.
-
Histology: Fix a portion of the liver in formalin for paraffin embedding and stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning.
-
Biochemical Analysis: Homogenize a portion of the liver to measure cholesterol content and levels of inflammatory markers like TNF-α using ELISA.
-
Molecular Analysis: Use another portion of the liver for Western blotting or qPCR to analyze the protein or mRNA expression of key inflammatory and antioxidant pathway components such as NLRP3, Caspase-1, IL-1β, and Nrf2.[3]
-
Table 3: Expected Endpoints and Effects of deAND in a Steatohepatitis Model [3]
| Parameter | Expected Effect of Treatment |
| Plasma ALT activity | Decrease |
| Hepatic Cholesterol Accumulation | Decrease |
| Liver Histological Lesions | Reduction |
| Hepatic TNF-α | Decrease |
| Hepatic NLRP3, Caspase-1, IL-1β | Decrease |
| Hepatic Nrf2 expression | Increase |
Associated Signaling Pathways
Andrographolide and its derivatives exert their effects through the modulation of several key signaling pathways.
NF-κB and Inflammatory Cytokine Signaling
Caption: Inhibition of NF-κB signaling by DAS.
NLRP3 Inflammasome Pathway in Liver Injury
References
- 1. Pharmacokinetics and tolerance of dehydroandrographolide succinate injection after intravenous administration in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: 14-Deoxy-11,12-didehydroandrographolide (DAP) in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Deoxy-11,12-didehydroandrographolide (DAP), a major diterpenoid component of the medicinal plant Andrographis paniculata, has garnered significant interest for its therapeutic potential. Preclinical studies in murine models have demonstrated its efficacy in a range of conditions, including viral infections and metabolic disorders. These application notes provide a detailed overview of the dosage and administration of DAP in mice, based on published research, to guide fellow researchers in their study design.
While the user requested information on "14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate," publicly available research literature primarily focuses on the parent compound, 14-Deoxy-11,12-didehydroandrographolide (DAP or deAND). The following protocols and data are based on studies involving DAP. Researchers should consider that the disuccinate salt form may have different solubility and pharmacokinetic properties.
Data Presentation: Dosage and Administration of DAP in Mice
The following table summarizes the quantitative data from key studies on the administration of DAP to mice, focusing on the disease model, dosage, administration route, and observed effects.
| Disease Model | Mouse Strain | Dosage | Administration Route | Key Findings |
| Influenza A (H5N1) | Not Specified | 500 or 1000 mg/kg/day | Not Specified | Significantly diminished lung virus titers.[1] |
| Influenza A (H5N1 or H1N1) | Not Specified | 1000 mg/kg/day | Not Specified | Reduced mortality and weight loss when initiated 4 hours before infection.[1] |
| Steatohepatitis (High-Fat/High-Cholesterol Diet) | Male C57BL/6J | 0.05% and 0.1% in diet | Oral (in diet) | Reduced plasma alanine aminotransferase, hepatic cholesterol, and histological lesions.[2][3] |
Experimental Protocols
Protocol 1: Evaluation of Antiviral Efficacy in an Influenza Mouse Model
This protocol is adapted from studies investigating the protective effects of DAP against highly pathogenic influenza A viruses.[1]
1. Objective: To assess the in vivo efficacy of DAP in reducing viral load and improving survival in mice lethally challenged with influenza A virus.
2. Materials:
- 14-Deoxy-11,12-didehydroandrographolide (DAP)
- Vehicle for administration (e.g., sterile PBS, carboxymethyl cellulose)
- Specific pathogen-free mice
- Influenza A virus stock (e.g., A/chicken/Hubei/327/2004 (H5N1) or A/PR/8/34 (H1N1))
- Anesthetic for intranasal infection
- Materials for tissue collection and viral titration (e.g., TCID50 assay)
3. Methodology:
- Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.
- DAP Preparation: Prepare a homogenous suspension of DAP in the chosen vehicle at the desired concentrations (e.g., for doses of 500 mg/kg/day and 1000 mg/kg/day).
- DAP Administration:
- Prophylactic Treatment: Initiate DAP administration at specified times before viral challenge (e.g., 48 hours or 4 hours prior to infection).
- Therapeutic Treatment: Initiate DAP administration at a specified time post-infection (e.g., 4 hours post-infection).
- Administer DAP once daily for the duration of the study.
- Influenza Virus Infection:
- Lightly anesthetize mice.
- Intranasally inoculate mice with a lethal dose of the influenza A virus.
- Include a control group of mice that receives only the vehicle.
- Monitoring:
- Monitor mice daily for weight loss and mortality for a period of 14-21 days.
- Viral Titer Determination:
- At specific time points post-infection (e.g., 3, 5, and 7 days), euthanize a subset of mice from each group.
- Collect lung tissues aseptically and homogenize.
- Determine the viral titers in the lung homogenates using a standard method such as the TCID50 assay.
Protocol 2: Assessment of Hepatoprotective Effects in a Diet-Induced Steatohepatitis Mouse Model
This protocol is based on research evaluating the effects of DAP on non-alcoholic steatohepatitis (NASH).[2][3]
1. Objective: To determine the effect of dietary DAP supplementation on liver injury and steatohepatitis in mice fed a high-fat and high-cholesterol diet.
2. Materials:
- 14-Deoxy-11,12-didehydroandrographolide (DAP)
- High-fat and high-cholesterol (HFHC) diet
- Control low-fat diet
- Male C57BL/6J mice
- Equipment for blood collection and plasma separation
- Kits for measuring plasma alanine aminotransferase (ALT) and cholesterol
- Materials for liver histology (e.g., formalin, paraffin, H&E staining reagents)
3. Methodology:
- Animal Acclimatization and Diet Groups:
- Acclimatize mice for one week.
- Divide mice into experimental groups:
- Control group: Fed a low-fat diet.
- HFHC group: Fed an HFHC diet.
- HFHC + 0.05% DAP group: Fed an HFHC diet supplemented with 0.05% DAP.
- HFHC + 0.1% DAP group: Fed an HFHC diet supplemented with 0.1% DAP.
- Dietary Administration: Provide the respective diets to the mice for a specified duration (e.g., 7 to 11 weeks).
- Sample Collection:
- At the end of the treatment period, fast the mice overnight.
- Collect blood via cardiac puncture and prepare plasma.
- Perfuse and collect the liver.
- Biochemical Analysis:
- Measure plasma ALT and total cholesterol levels using commercial assay kits.
- Histological Analysis:
- Fix a portion of the liver in 10% formalin.
- Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
- Evaluate liver sections for steatosis, inflammation, and hepatocellular damage.
- Molecular Analysis (Optional):
- Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of gene and protein expression related to inflammation and oxidative stress (e.g., TNF-α, NLRP3, Nrf2, HO-1).[2][3]
Visualizations
Signaling Pathways
The therapeutic effects of andrographolide and its derivatives are often attributed to their modulation of key inflammatory and antioxidant signaling pathways. While the specific mechanisms of DAP are still under investigation, related compounds have been shown to influence pathways such as NF-κB and Nrf2.
Caption: Putative signaling pathways modulated by DAP.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of DAP in a mouse model.
Caption: General experimental workflow for in vivo DAP studies.
References
- 1. 14-Deoxy-11,12-didehydroandrographolide attenuates excessive inflammatory responses and protects mice lethally challenged with highly pathogenic A(H5N1) influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Diterpenoid, 14-Deoxy-11, 12-Didehydroandrographolide, in Andrographis p aniculata Reduces Steatohepatitis and Liver Injury in Mice Fed a High-Fat and High-Cholesterol Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Effects of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Deoxy-11,12-didehydroandrographolide (deAND) is a labdane diterpenoid isolated from the plant Andrographis paniculata. Both deAND and its parent compound, andrographolide, have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The derivatization of these compounds, such as through the addition of succinate groups to form 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate, is a strategy often employed to enhance solubility and bioavailability, potentially altering the pharmacokinetic and pharmacodynamic properties.
These application notes provide a comprehensive guide to measuring the effects of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate on gene expression. While specific quantitative data for the 3,19-disuccinate derivative is not extensively available in current literature, the protocols and expected outcomes are based on the well-documented activities of andrographolide and deAND. The primary signaling pathways influenced by these parent compounds are the NF-κB and PI3K/Akt pathways, which are central to inflammation, cell survival, and proliferation.
Key Signaling Pathways
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Andrographolide and its derivatives have been shown to inhibit NF-κB activation.[1][2][3]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell proliferation, survival, and growth. Activation of receptor tyrosine kinases (RTKs) by growth factors leads to the activation of PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the cell membrane where it is phosphorylated and activated. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and proliferation. Andrographolide has been shown to inhibit the PI3K/Akt pathway.[4][5][6][7]
References
- 1. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Attenuation of Innate Immunity by Andrographolide Derivatives Through NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Andrographolide reduces proliferation and migration of lens epithelial cells by modulating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Andrographolide inhibits hypoxia-inducible factor-1 through phosphatidylinositol 3-kinase/AKT pathway and suppresses breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andrographolide suppresses chondrosarcoma cell migration and invasion by inhibiting the PI3K/Akt/mTOR signaling pathway and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrographolide suppresses chondrosarcoma cell migration and invasion by inhibiting the PI3K/Akt/mTOR signaling pathway and activating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 14-Deoxy-11,12-didehydroandrographolide and its Derivatives in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The global threat of viral infections necessitates the development of novel antiviral agents. Andrographolide, a labdane diterpenoid isolated from the plant Andrographis paniculata, and its derivatives have emerged as promising candidates with a broad spectrum of antiviral activities. This document focuses on the antiviral applications of 14-Deoxy-11,12-didehydroandrographolide (DAP), a major bioactive derivative of andrographolide.
Disclaimer: To date, specific research on the antiviral activity of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is not extensively available in peer-reviewed literature. The following data and protocols are based on the parent compound, 14-Deoxy-11,12-didehydroandrographolide (DAP), and are intended to serve as a foundational guide for investigating the antiviral potential of its derivatives.
DAP has demonstrated significant efficacy against a range of viruses, particularly influenza A viruses, by inhibiting viral replication and modulating the host immune response. Its multifaceted mechanism of action makes it an attractive scaffold for further drug development.
Antiviral Spectrum and Mechanism of Action
DAP exhibits potent antiviral activity against several clinically relevant viruses. Its primary mechanisms of action include:
-
Inhibition of Viral Replication: DAP has been shown to strongly inhibit the replication of various influenza A virus strains, including H5N1, H1N1, and H3N2.[1] A key mechanism is the suppression of viral nucleoprotein (NP) mRNA and protein production.[1][2]
-
Restraining Nuclear Export of Viral Ribonucleoprotein (vRNP) Complexes: A critical step in the influenza virus life cycle is the export of newly synthesized vRNP from the host cell nucleus. DAP effectively restrains this process, thereby preventing the assembly of new progeny virions.[1][2]
-
Anti-inflammatory Effects: Viral infections often trigger an excessive inflammatory response, leading to tissue damage. DAP mitigates this by suppressing the production of pro-inflammatory cytokines and chemokines through the inhibition of the NF-κB signaling pathway.[2]
-
Virucidal Activity: Studies have indicated that DAP possesses virucidal activity against Herpes Simplex Virus 1 (HSV-1).[2]
-
Inhibition of Viral Entry: In the context of HIV, DAP has been suggested to bind to the gp120 envelope protein, which could interfere with the virus's interaction with the host cell receptor CD4.[2]
Quantitative Antiviral Data
The following table summarizes the in vitro antiviral activity and cytotoxicity of 14-Deoxy-11,12-didehydroandrographolide (DAP) and related compounds against various viruses.
| Compound | Virus Strain | Cell Line | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| 14-Deoxy-11,12-didehydroandrographolide | HSV-1 | Vero | 11.1 | >100 | >9.0 | [2] |
| Andrographolide | HSV-1 | Vero | 8.28 | >100 | >12.0 | [2] |
| Neoandrographolide | HSV-1 | Vero | 7.97 | >100 | >12.5 | [2] |
IC50 (50% inhibitory concentration): The concentration of the compound that inhibits 50% of the viral replication. CC50 (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index): The ratio of CC50 to IC50, indicating the therapeutic window of the compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that is toxic to the host cells.
Materials:
-
Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a "cell control" (medium only) and a "solvent control" (medium with the highest concentration of DMSO used).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
This assay is used to quantify the inhibition of viral replication by the test compound.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
Test compound
-
Serum-free cell culture medium
-
Overlay medium (e.g., 2X MEM containing 1.2% Avicel or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 PFU/well) for 1 hour at 37°C.
-
During the infection, prepare serial dilutions of the test compound in the serum-free medium.
-
After incubation, remove the virus inoculum and wash the cells with PBS.
-
Add the medium containing the different concentrations of the test compound to the respective wells.
-
Overlay the cells with the overlay medium containing the corresponding concentration of the test compound and incubate at 37°C in a 5% CO2 incubator until visible plaques are formed (typically 2-3 days).
-
Fix the cells with 4% paraformaldehyde and then stain with crystal violet solution.
-
Count the number of plaques in each well and calculate the percentage of plaque inhibition compared to the virus control.
-
Determine the IC50 value by plotting the percentage of plaque inhibition against the compound concentration.
Visualizations
Influenza A Virus Replication and Inhibition by DAP
Caption: Mechanism of action of DAP against Influenza A virus replication.
Experimental Workflow for Antiviral Compound Screening
Caption: General workflow for screening the antiviral activity of a compound.
NF-κB Signaling Pathway in Viral Infection and its Modulation
Caption: Inhibition of the NF-κB signaling pathway by DAP.
References
Application Notes and Protocols for Studying NF-κB Inhibition with 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in regulating a wide array of genes essential for inflammatory responses, cell survival, and proliferation. Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers. Consequently, the inhibition of NF-κB has emerged as a promising therapeutic strategy. 14-Deoxy-11,12-didehydroandrographolide, a derivative of andrographolide isolated from Andrographis paniculata, has demonstrated anti-inflammatory properties, likely through the inhibition of the NF-κB pathway.[1] This document provides detailed application notes and protocols for studying the inhibitory effects of its synthesized analog, 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate, on the NF-κB signaling cascade.
Note: The experimental data and protocols provided herein are primarily based on studies conducted with the parent compound, 14-Deoxy-11,12-didehydroandrographolide, and the related compound, andrographolide. Researchers should adapt and validate these protocols for the specific use of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate.
Mechanism of Action
14-Deoxy-11,12-didehydroandrographolide and its analogs are believed to inhibit the NF-κB signaling pathway through multiple mechanisms. The canonical NF-κB pathway is initiated by pro-inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes. Andrographolide and its derivatives may interfere with this cascade by inhibiting IKK activity, preventing IκBα phosphorylation and degradation, and ultimately blocking the nuclear translocation of NF-κB.[1][2] Some studies also suggest a direct interaction with the p50 subunit of NF-κB, preventing its binding to DNA.[1]
Data Presentation
Table 1: In Vitro Inhibition of NF-κB Activity by Andrographolide Derivatives
| Compound | Assay Type | Cell Line | Stimulant | IC50 / Inhibition | Reference |
| Andrographolide | NF-κB Luciferase Reporter Assay | HL-60 derived neutrophils | PAF (100 nM) | Significant inhibition at 5 and 50 µM | [3] |
| Andrographolide Derivatives (3b, 5a) | p65 Nuclear Translocation | AD-293 cells | TNF-α | Inhibition observed at 10 µM | [4] |
| 14-deoxy-14,15-dehydroandrographolide (5) | NF-κB Transactivation | RAW 264.7 macrophages | LPS/IFN-γ | IC50 = 2 µg/mL | [5] |
| 19-O-acetyl-14-deoxy-11,12-didehydroandrographolide (6a) | NF-κB Transactivation | RAW 264.7 macrophages | LPS/IFN-γ | Significant inhibition | [5] |
Note: Data for 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is not currently available and needs to be experimentally determined.
Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of the test compound.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Control plasmid (e.g., pRL-TK Renilla luciferase plasmid)
-
Lipofectamine 2000 or other transfection reagent
-
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
-
Inducing agent (e.g., TNF-α, LPS)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed cells in a 24-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate. Pre-incubate for 1-2 hours.
-
Stimulate the cells with the appropriate inducing agent (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the percentage of NF-κB inhibition for each concentration of the compound compared to the stimulated control.
IKK Kinase Assay
This in vitro assay determines the direct inhibitory effect of the compound on the kinase activity of the IKK complex.
Materials:
-
Recombinant IKKβ protein
-
IKK substrate (e.g., GST-IκBα)
-
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit
-
Kinase reaction buffer
-
SDS-PAGE and autoradiography equipment or luminometer
Protocol (using [γ-³²P]ATP):
-
Prepare a reaction mixture containing kinase reaction buffer, recombinant IKKβ, and various concentrations of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate.
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding the IKK substrate (GST-IκBα) and [γ-³²P]ATP.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated GST-IκBα by autoradiography.
-
Quantify the band intensities to determine the extent of inhibition.
IκBα Phosphorylation Assay (Western Blot)
This cell-based assay assesses the effect of the compound on the phosphorylation of IκBα.
Materials:
-
RAW 264.7 or other suitable cell line
-
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
-
Inducing agent (e.g., LPS)
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Protocol:
-
Plate cells and grow to 80-90% confluency.
-
Pre-treat the cells with different concentrations of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-IκBα and total IκBα. Use β-actin as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα.
p65 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the effect of the compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
A549 or other suitable cell line
-
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
-
Inducing agent (e.g., TNF-α)
-
Formaldehyde for fixing
-
Triton X-100 for permeabilization
-
Primary antibody (anti-p65)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Grow cells on coverslips in a 24-well plate.
-
Pre-treat the cells with the compound for 1-2 hours.
-
Stimulate with TNF-α (e.g., 20 ng/mL) for 30-60 minutes.
-
Fix the cells with 4% formaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with the primary anti-p65 antibody.
-
Incubate with the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
Materials:
-
Nuclear extraction kit
-
Biotin-labeled or ³²P-labeled NF-κB consensus oligonucleotide probe
-
Unlabeled (cold) NF-κB probe
-
Poly(dI-dC)
-
EMSA binding buffer
-
Native polyacrylamide gel
-
Chemiluminescent or radioactive detection system
Protocol:
-
Treat cells with the compound and/or stimulus as described previously.
-
Prepare nuclear extracts from the treated cells.
-
Quantify the protein concentration of the nuclear extracts.
-
Set up binding reactions containing nuclear extract, labeled NF-κB probe, and poly(dI-dC) in EMSA binding buffer. For competition assays, add an excess of unlabeled probe.
-
Incubate the reactions at room temperature for 20-30 minutes.
-
Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer the complexes to a nylon membrane.
-
Detect the labeled probe using a chemiluminescent or autoradiographic method.
Visualization of Pathways and Workflows
Caption: NF-κB Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Studying NF-κB Inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuation of Innate Immunity by Andrographolide Derivatives Through NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate, a succinate ester prodrug of a bioactive andrographolide derivative, using High-Performance Liquid Chromatography (HPLC). Due to the absence of a specific validated method in the public domain for this disuccinate prodrug, this application note proposes a robust starting method based on established HPLC procedures for the parent compound, 14-Deoxy-11,12-didehydroandrographolide, and other succinate-containing pharmaceutical compounds. The provided protocol is intended to serve as a comprehensive guide for method development and validation.
Introduction
14-Deoxy-11,12-didehydroandrographolide is a significant bioactive diterpenoid lactone isolated from Andrographis paniculata. To enhance its solubility and bioavailability, it can be derivatized into prodrugs, such as the 3,19-disuccinate ester. Accurate and precise analytical methods are crucial for the quality control, stability testing, and pharmacokinetic studies of such prodrugs. This application note outlines a reversed-phase HPLC (RP-HPLC) method for the determination of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate.
Experimental Protocol
This proposed method is based on the principles of reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like succinate esters.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column is recommended. A common choice would be a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Potassium dihydrogen phosphate (for buffer preparation)
-
Reference standard of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate (purity ≥95%)
-
Chromatographic Conditions
The following table summarizes the proposed starting conditions for the HPLC analysis. These parameters may require optimization for specific applications.
| Parameter | Proposed Condition | Rationale / Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard choice for reversed-phase separation of small molecules. |
| Mobile Phase | A: 0.03 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric AcidB: Acetonitrile | The buffer helps to ensure consistent ionization of the succinate moieties, leading to reproducible retention times. Acetonitrile is a common organic modifier in RP-HPLC. The ratio of A to B will need to be optimized. A starting point could be a gradient or isocratic elution. |
| Elution Mode | Isocratic or Gradient | An initial isocratic run with a mobile phase composition of 60:40 (A:B) can be attempted. If separation from impurities or degradation products is not optimal, a gradient elution should be developed. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Maintaining a constant temperature ensures retention time stability. |
| Detection Wavelength | 235 nm | Based on the UV absorbance of the parent compound, 14-deoxy-11,12-didehydroandrographolide. A full UV scan of the disuccinate compound should be performed to determine the optimal wavelength. |
| Injection Volume | 10 µL | This can be adjusted based on the concentration of the sample and the sensitivity of the detector. |
| Run Time | 15-20 minutes | Should be sufficient to elute the analyte and any potential impurities. |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to achieve a concentration of 0.03 M. Adjust the pH to 3.0 using diluted phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Standard Stock Solution: Accurately weigh a suitable amount of the 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation procedure will depend on the matrix. For bulk drug substance, dissolve a known amount in the mobile phase. For formulated products, a suitable extraction procedure may be necessary to isolate the analyte from excipients. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Proposed)
Once the HPLC method is developed, it should be validated according to ICH guidelines. The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the analyte should be pure and well-resolved from other peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be determined based on the application. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, pH, and temperature. |
Data Presentation
The quantitative data obtained during method development and validation should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Proposed HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 60% (0.03 M KH₂PO₄, pH 3.0) : 40% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
Table 2: Example of Linearity Data (Hypothetical)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751234 |
| 100 | 1502468 |
| 150 | 2253701 |
| Correlation Coefficient (r²) | 0.9995 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate.
Caption: Workflow for HPLC analysis of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate.
Conclusion
This application note provides a comprehensive starting point for the development and validation of an HPLC method for the analysis of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate. The proposed RP-HPLC method is based on established analytical principles for related compounds and is expected to be a reliable and robust technique for quality control and research purposes. Researchers are encouraged to optimize the suggested parameters to suit their specific analytical needs and to perform a full method validation to ensure the reliability of the results.
Application Notes and Protocols for 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate in Diabetic Nephropathy Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on research conducted on the parent compound, 14-Deoxy-11,12-didehydroandrographolide (also referred to as AP2 or deAND) , and the related compound, Andrographolide (AP1) . As of the current date, specific experimental data for 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate (AL-1) in diabetic nephropathy models is not available in the reviewed literature. The provided protocols are extrapolated from studies on structurally similar compounds and should be adapted and validated accordingly.
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, characterized by progressive damage to the kidneys.[1] The pathophysiology of DN is complex, involving hyperglycemia-induced oxidative stress, inflammation, and fibrosis.[2][3] Key signaling pathways implicated in the progression of DN include the Transforming Growth Factor-β (TGF-β)/Smad pathway, which promotes fibrosis, and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the antioxidant response.[4][5][6]
14-Deoxy-11,12-didehydroandrographolide, a diterpenoid lactone isolated from Andrographis paniculata, and its derivatives have shown potential therapeutic effects in models of diabetic nephropathy.[7][8] These compounds have been observed to attenuate high-glucose-induced fibrosis and apoptosis in renal mesangial cells, suggesting a protective role against the pathological changes seen in DN.[7][8] The disuccinate salt of 14-Deoxy-11,12-didehydroandrographolide is synthesized to improve solubility and bioavailability, potentially enhancing its therapeutic efficacy in in vivo models.
This document provides a summary of the current data on the parent compound and proposes experimental protocols for evaluating the therapeutic potential of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate in both in vitro and in vivo models of diabetic nephropathy.
Data Presentation
The following tables summarize the quantitative data from in vitro studies on the effects of 14-Deoxy-11,12-didehydroandrographolide (AP2) on murine renal mesangial cells (MES-13) cultured in high glucose (HG) to mimic diabetic conditions.
Table 1: Effect of 14-Deoxy-11,12-didehydroandrographolide (AP2) on Markers of Fibrosis in High-Glucose Treated Mesangial Cells
| Treatment Group | TGF-β Expression (relative to control) | PAI-1 Expression (relative to control) |
| Normal Glucose (NG) | 1.0 | 1.0 |
| High Glucose (HG) | Increased | Increased |
| HG + AP2 (10 µM) | Reduced | Reduced |
| HG + AP2 (20 µM) | Further Reduced | Further Reduced |
Data extrapolated from qualitative descriptions in available literature.[7][8] Actual quantitative values would need to be determined experimentally.
Table 2: Effect of 14-Deoxy-11,12-didehydroandrographolide (AP2) on Markers of Apoptosis and Oxidative Stress in High-Glucose Treated Mesangial Cells
| Treatment Group | Caspase-3 Activity (relative to control) | Intracellular ROS Levels (relative to control) |
| Normal Glucose (NG) | 1.0 | 1.0 |
| High Glucose (HG) | Increased | Increased |
| HG + AP2 (10 µM) | Reduced | Reduced |
| HG + AP2 (20 µM) | Further Reduced | Further Reduced |
Data extrapolated from qualitative descriptions in available literature.[7][8] Actual quantitative values would need to be determined experimentally.
Signaling Pathways
The therapeutic effects of 14-Deoxy-11,12-didehydroandrographolide and related compounds in diabetic nephropathy are believed to be mediated through the modulation of key signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
Caption: Proposed inhibition of the TGF-β/Smad signaling pathway by 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate.
Caption: Proposed activation of the Nrf2 antioxidant pathway by 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate.
Experimental Protocols
In Vitro Model: High Glucose-Treated Mesangial Cells
This protocol describes the methodology for assessing the effects of the test compound on a murine mesangial cell line (e.g., MES-13) cultured under high glucose conditions to mimic the diabetic state.
1. Cell Culture and Treatment:
-
Culture MES-13 cells in DMEM containing 5.6 mM D-glucose (Normal Glucose, NG), 10% fetal bovine serum (FBS), and 1% penicillin-streptomycin.
-
To induce a diabetic phenotype, culture cells in DMEM containing 30 mM D-glucose (High Glucose, HG) for 24-48 hours. An osmotic control group should be included using 5.6 mM D-glucose plus 24.4 mM L-glucose.
-
Treat HG-cultured cells with varying concentrations of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate (e.g., 1, 5, 10, 20 µM) for 24 hours. A vehicle control (e.g., DMSO) should be run in parallel.
2. Western Blot Analysis for Fibrosis Markers:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
3. Caspase-3 Activity Assay for Apoptosis:
-
Lyse treated cells and measure protein concentration.
-
Determine caspase-3 activity using a colorimetric or fluorometric assay kit according to the manufacturer's instructions. The assay is based on the cleavage of a specific substrate (e.g., DEVD-pNA).
4. Measurement of Intracellular Reactive Oxygen Species (ROS):
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Culture cells in a 96-well black plate.
-
After treatment, wash cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
Caption: Experimental workflow for in vitro evaluation in mesangial cells.
In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Mice
This protocol provides a framework for evaluating the test compound in a chemically-induced model of type 1 diabetes that develops nephropathy.
1. Animal Model Induction:
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Use male C57BL/6 mice (8-10 weeks old).
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Induce diabetes by a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 150-200 mg/kg body weight, dissolved in citrate buffer (pH 4.5).
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Monitor blood glucose levels 72 hours post-injection. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic.
2. Treatment Protocol:
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Divide diabetic mice into groups: Diabetic control (vehicle) and treatment groups receiving 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate at different doses (e.g., 10, 20, 40 mg/kg/day). A non-diabetic control group should also be included.
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The route of administration (e.g., oral gavage, i.p. injection) and vehicle (e.g., saline, 0.5% carboxymethylcellulose) should be optimized based on the compound's solubility and stability.
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Treat the animals for a period of 8-12 weeks.
3. Assessment of Renal Function and Injury:
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Urine Albumin Excretion: Collect 24-hour urine samples at baseline and at regular intervals during the study using metabolic cages. Measure urinary albumin concentration by ELISA.
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Serum Biochemistry: At the end of the study, collect blood samples and measure serum creatinine and blood urea nitrogen (BUN) levels.
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Kidney Histology: Perfuse and harvest kidneys. Fix a portion in 10% neutral buffered formalin for paraffin embedding. Stain kidney sections with Periodic acid-Schiff (PAS) to assess mesangial matrix expansion and with Masson's trichrome to evaluate fibrosis.
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Immunohistochemistry/Western Blot of Kidney Tissue: Analyze the expression of key proteins such as TGF-β1, fibronectin, collagen IV, Nrf2, and HO-1 in kidney homogenates.
Caption: Experimental workflow for in vivo evaluation in a diabetic mouse model.
Conclusion
The available evidence suggests that 14-Deoxy-11,12-didehydroandrographolide and its derivatives hold promise as therapeutic agents for diabetic nephropathy by targeting key pathways involved in fibrosis and oxidative stress. The provided protocols offer a starting point for the systematic evaluation of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate in relevant preclinical models. Further research is warranted to confirm these effects and to establish a clear dose-response relationship and safety profile for this specific compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Andrographolide derivative AL-1 improves insulin resistance through down-regulation of NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Transforming Growth Factor-Beta1 in Diabetic Kidney Disease [frontiersin.org]
- 5. rbmb.net [rbmb.net]
- 6. mdpi.com [mdpi.com]
- 7. Andrographolide ameliorates diabetic nephropathy by attenuating hyperglycemia-mediated renal oxidative stress and inflammation via Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Andrographolide as a Multi-Target Therapeutic Agent in Diabetic Nephropathy: Insights into STAT3/PI3K/Akt Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"preventing degradation of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate in experiments"
Welcome to the technical support center for 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate and why is it prone to degradation?
A1: 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is a semi-synthetic derivative of andrographolide, a bioactive diterpene lactone. The parent molecule, andrographolide, is known to be unstable under various conditions. The addition of two succinate ester groups enhances water solubility but also introduces new points of vulnerability. The primary degradation pathways are:
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Hydrolysis of Succinate Esters: The ester linkages are susceptible to cleavage, particularly in aqueous solutions, which reverts the compound to 14-Deoxy-11,12-didehydroandrographolide and succinic acid. This hydrolysis is accelerated by non-neutral pH and enzymatic activity.[1][2]
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Instability of the Diterpenoid Core: The core lactone structure, similar to that of andrographolide, is sensitive to degradation under thermal stress, non-optimal pH, and photolytic conditions.[3][4]
Q2: What are the optimal storage conditions for the compound?
A2: To ensure maximum stability, the compound should be stored as a dry, crystalline solid in a tightly sealed container.[5] Recommended long-term storage is at -20°C or -80°C, protected from light and moisture.[6] For stock solutions, use a dry, aprotic solvent like DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: Which experimental factors have the most significant impact on the stability of this compound?
A3: The most critical factors influencing the degradation of this compound are pH, temperature, and the presence of water.
-
pH: The parent compound, andrographolide, is most stable in acidic conditions (pH 2.0-4.0).[7][8] It is unstable in neutral and, particularly, alkaline solutions, which catalyze the hydrolysis of both the lactone ring and the succinate esters.[9][10]
-
Temperature: Increased temperature significantly accelerates the rate of degradation.[11] Thermal degradation of the solid-state amorphous form is much faster than the crystalline form.[3][5] In solution, degradation follows first-order kinetics and increases with temperature.[7]
-
Solvent: Aqueous buffers, especially at physiological pH (7.4), can lead to rapid hydrolysis of the succinate esters. Protic solvents like methanol and ethanol can also participate in degradation reactions over time.
Troubleshooting Guide
Problem 1: I am observing a rapid loss of active compound in my aqueous buffer (e.g., PBS, cell culture media).
| Possible Cause | Troubleshooting Step | Recommendation |
| Ester Hydrolysis | The succinate esters are being cleaved at neutral or alkaline pH. This process is accelerated at physiological temperatures (e.g., 37°C).[1] | Prepare fresh solutions immediately before use. If possible, conduct experiments at a lower pH (e.g., pH 4-6) if the experimental design allows. Minimize the incubation time in aqueous buffers. |
| Enzymatic Degradation | Esterase enzymes present in cell culture media (from serum) or cell lysates are cleaving the ester bonds.[12] | For acellular experiments, use serum-free media or purified buffers. If cells are required, be aware that the compound is acting as a prodrug and cleavage is expected. Run control experiments in media without cells to quantify non-enzymatic hydrolysis. |
Problem 2: My analytical results (e.g., HPLC, LC-MS) show multiple, unexpected peaks.
| Possible Cause | Troubleshooting Step | Recommendation |
| Degradation Products | The compound has degraded into various products. The primary degradation product from ester hydrolysis is 14-deoxy-11,12-didehydroandrographolide.[3][10] Further degradation of the core structure can also occur. | Characterize the degradation products by comparing retention times to known standards (e.g., the parent andrographolide and its derivatives). Use mass spectrometry to identify the molecular weights of the unknown peaks. |
| Photodegradation | Exposure to light, especially UV, can cause degradation.[4][13] | Protect all solutions and solid compounds from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure during experimental setup. |
| Oxidation | The compound may be susceptible to oxidative degradation.[4] | Degas aqueous buffers before use. If the experimental design permits, consider adding an antioxidant, but first verify its compatibility and lack of interference with the assay. |
Problem 3: I am seeing inconsistent results and poor reproducibility between experiments.
| Possible Cause | Troubleshooting Step | Recommendation |
| Inconsistent Solution Preparation | The age of the "working solution" varies between experiments, leading to different levels of degradation before the experiment even starts. | Adopt a strict protocol where the compound is dissolved and diluted immediately before each experiment. Avoid using stock solutions that have been stored for extended periods at room temperature or 4°C. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing a stock solution (especially in DMSO) can introduce moisture and accelerate degradation.[6] | Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. |
| Amorphous vs. Crystalline State | If working with the solid, its stability is highly dependent on its physical form. The amorphous state degrades much faster than the stable crystalline form.[5] | Ensure the solid compound is stored in a desiccator to prevent moisture absorption, which can facilitate the transition to the less stable amorphous form. |
Data Summary
The stability of andrographolide, the parent molecule, is highly dependent on pH and temperature. The following table summarizes the degradation kinetics, providing an essential reference for predicting the stability of its derivatives.
Table 1: pH-Dependent Degradation Kinetics of Andrographolide at Various Temperatures Data adapted from studies on the parent compound, andrographolide, which provides insight into the stability of the core diterpenoid lactone structure.
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Shelf-life (t₉₀%) | Reference |
| 2.0 | 25 | 6.5 x 10⁻⁵ day⁻¹ | ~29.3 years | ~4.3 years | [7][14] |
| 6.0 | 25 | 2.5 x 10⁻³ day⁻¹ | ~277 days | ~41 days | [7][14] |
| 8.0 | 25 | 9.9 x 10⁻² day⁻¹ | ~7 days | ~1.1 days | [7][14] |
| 2.0 | 70 | - | - | - | [7] |
| 6.0 | 70 | - | - | - | [7] |
| 8.0 | 70 | - | - | - | [7] |
Note: The disuccinate ester groups on the target compound are expected to be even more labile to hydrolysis, especially at pH > 6.0.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
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Stock Solution (10 mM in DMSO):
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Equilibrate the solid compound to room temperature in a desiccator before opening to prevent moisture condensation.
-
Weigh the required amount of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous, molecular biology grade DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Dispense into single-use aliquots in amber, tightly-capped vials.
-
Store immediately at -80°C.
-
-
Working Solution (Aqueous Buffer):
-
Thaw a single aliquot of the DMSO stock solution immediately before use.
-
Serially dilute the stock solution into the pre-chilled (4°C) aqueous buffer of choice to the final desired concentration.
-
Vortex gently between dilutions.
-
Use the final working solution immediately. Do not store aqueous solutions.
-
Protocol 2: General Stability Assessment by HPLC
-
Preparation: Prepare a fresh working solution of the compound at a known concentration (e.g., 100 µg/mL) in the test buffer (e.g., PBS pH 7.4, acetate buffer pH 4.0).
-
Incubation: Incubate the solution under the desired test conditions (e.g., 37°C in a water bath, room temperature on the benchtop protected from light).
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
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Quenching: Immediately stop further degradation by diluting the aliquot in the HPLC mobile phase (if compatible) or by freezing it at -80°C until analysis.
-
Analysis: Analyze all samples by a validated reverse-phase HPLC method.[4][15] A typical system might use a C18 column with a mobile phase of methanol and water, with UV detection around 226-254 nm.[4][16]
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Quantification: Calculate the percentage of the compound remaining at each time point relative to the amount at time zero. This allows for the determination of the degradation rate.
Visualizations
Caption: Primary factors leading to the degradation of the target compound.
Caption: Recommended workflow for conducting a stability assessment experiment.
Caption: A logical decision tree for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heat-Accelerated Degradation of Solid-State Andrographolide [jstage.jst.go.jp]
- 4. Stability Indicating RP- HPLC Method for Determination of Andrographolide - IJPRS [ijprs.com]
- 5. Heat-accelerated degradation of solid-state andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and characterization of the acid and base degradation products of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. HPTLC Stability Indicating Analytical Method of Andrographolide and 5-fluorouracil with Network Pharmacology Analysis against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting inconsistent results with 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, presented in a question-and-answer format.
Issue 1: Inconsistent results in cell-based assays (e.g., viability, proliferation, or signaling pathway modulation).
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Question: Why am I observing high variability between replicate wells or experiments when using 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate?
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Possible Causes & Solutions:
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Compound Instability: Succinate esters can be susceptible to hydrolysis in aqueous solutions, reverting to the less soluble parent compound, 14-Deoxy-11,12-didehydroandrographolide. The rate of hydrolysis can be influenced by pH and temperature.
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Recommendation: Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO) and make final dilutions in your cell culture medium immediately before use. Avoid prolonged storage of aqueous solutions. It is advisable to keep the pH of the stock solution between 3 and 5 for better stability.[1]
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Precipitation of the Compound: Even with the succinate modification, the compound may precipitate in your final assay concentration, especially at higher concentrations or after prolonged incubation.
-
Recommendation: Visually inspect your assay plates for any signs of precipitation. Determine the solubility limit of the compound in your specific cell culture medium.
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Inconsistent Cell Seeding: Uneven cell distribution in microplates is a common source of variability.
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Recommendation: Ensure your cells are in a single-cell suspension before plating. Use appropriate pipetting techniques to avoid introducing bubbles and ensure even mixing.
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Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth, leading to skewed results.
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Recommendation: Avoid using the outermost wells for experimental data points. Fill these wells with sterile PBS or media to maintain a humid environment.
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Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift in cell lines, affecting their response to treatment.
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Recommendation: Use cells with a consistent and low passage number for all experiments.
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Issue 2: Lower than expected biological activity.
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Question: The observed biological effect of the compound is weaker than anticipated based on literature for the parent compound. What could be the reason?
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Possible Causes & Solutions:
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Hydrolysis to the Parent Compound: If the succinate groups are cleaved, the resulting 14-Deoxy-11,12-didehydroandrographolide may have different activity or be less bioavailable in your assay system.
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Recommendation: Confirm the identity and purity of your compound using methods like HPLC.
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Incorrect Concentration: Errors in calculating dilutions or inaccurate initial weighing of the compound can lead to lower effective concentrations.
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Recommendation: Double-check all calculations and ensure your balance is properly calibrated.
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Cell Line Resistance: The specific cell line you are using may be less sensitive to the compound's mechanism of action.
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Recommendation: Test the compound on a panel of different cell lines to identify a more responsive model.
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Frequently Asked Questions (FAQs)
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Question 1: What is the recommended solvent for preparing stock solutions of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate?
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Answer: While the disuccinate ester is designed for improved aqueous solubility compared to the parent compound, it is still recommended to prepare high-concentration stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For final dilutions in aqueous buffers or cell culture media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.
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Question 2: How should I store the solid compound and its stock solutions?
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Answer: The solid compound should be stored at -20°C. Stock solutions in anhydrous organic solvents should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
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-
Question 3: What are the known signaling pathways affected by andrographolide and its derivatives?
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Answer: Andrographolide and its analogs, including 14-Deoxy-11,12-didehydroandrographolide, have been reported to modulate several key signaling pathways. These primarily include the inhibition of the NF-κB pathway, which plays a crucial role in inflammation.[2][3] They have also been shown to be involved in the activation of the Nrf2 antioxidant response pathway and the induction of apoptosis through caspase activation.[1][4]
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Data Presentation
Table 1: Physicochemical Properties of Andrographolide and its Derivatives (Illustrative)
| Property | Andrographolide | 14-Deoxy-11,12-didehydroandrographolide | 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate |
| Molecular Formula | C20H30O5 | C20H28O4 | C28H36O10 |
| Molecular Weight | 350.4 g/mol | 332.4 g/mol | 532.6 g/mol |
| Aqueous Solubility | Poor | Poor | Improved (relative to parent) |
| LogP (calculated) | ~2.6 | >2.6 | <2.6 (expected) |
| Stability | Unstable in alkaline conditions; most stable at pH 3-5.[1] | Likely similar to andrographolide | Ester bonds susceptible to hydrolysis |
Table 2: Example IC50 Values for 14-Deoxy-11,12-didehydroandrographolide in Leukemic Cell Lines
| Cell Line | IC50 (µM) |
| U937 | 13[4] |
| REH | Not reached |
| JURKAT | Not reached |
| MOLT4 | Not reached |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate in DMSO. Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for NF-κB Pathway Analysis
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Cell Lysis: After treating cells with the compound, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizations
Caption: A typical experimental workflow for in vitro testing.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Optimizing 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate for Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate in cytotoxicity assays. The information is tailored for researchers, scientists, and drug development professionals to facilitate accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate and why is it used in research?
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is a water-soluble derivative of a bioactive compound isolated from the plant Andrographis paniculata. The parent compounds, andrographolide and its analogs, are known for their anti-inflammatory, antiviral, and anticancer properties. The disuccinate modification is introduced to improve the compound's solubility in aqueous solutions, making it more amenable for use in cell-based assays.
Q2: How should I prepare a stock solution of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate?
Due to the succinate esters, this derivative exhibits improved water solubility compared to its parent compound. For optimal results, follow these recommendations:
-
Primary Solvent: Initially, dissolve the compound in a small amount of 1% sodium bicarbonate solution.
-
Alternative Solvents: High-purity dimethyl sulfoxide (DMSO), ethanol, or methanol can also be used to prepare a concentrated stock solution.
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Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM). This allows for minimal solvent concentration in the final culture medium, reducing the risk of solvent-induced cytotoxicity.
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Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light.
Q3: What is a recommended starting concentration range for my cytotoxicity assay?
The optimal concentration is highly dependent on the cell line being tested. Based on studies of related andrographolide derivatives, a broad range of concentrations should be initially screened.
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Initial Broad Range: Test a wide range of concentrations, for example, from 0.1 µM to 200 µM.
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Informed Starting Point: For many cancer cell lines, cytotoxic effects of andrographolide derivatives are observed in the low micromolar range (1-50 µM).[1][2] One study on potassium sodium dehydroandrographolide succinate reported IC50 values between 3.7 µM and 31 µM on various cancer cell lines. However, another study on a different cell line showed a CC50 as high as 29.4 mM for potassium dehydroandrographolide succinate, indicating low cytotoxicity in that specific context.
-
Dose-Response Curve: Perform a dose-response experiment with serial dilutions to determine the IC50 (half-maximal inhibitory concentration) value for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Medium | - The final concentration of the compound exceeds its solubility in the medium.- The solvent concentration (e.g., DMSO) is too high. | - Ensure the final solvent concentration is low (typically <0.5%).- Prepare intermediate dilutions in serum-free medium before adding to the cell culture.- Visually inspect wells for precipitation after adding the compound. |
| Inconsistent or Non-reproducible Results | - Inaccurate pipetting.- Cell seeding density is not uniform.- Edge effects in the multi-well plate.- Compound instability in the culture medium. | - Use calibrated pipettes and ensure proper mixing.- Ensure a single-cell suspension before seeding and mix gently before plating.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Prepare fresh dilutions of the compound for each experiment. |
| High Background Signal in Control Wells | - Contamination of the culture medium or reagents.- The compound interferes with the assay reagent (e.g., reduces MTT). | - Use fresh, sterile reagents.- Include a "compound only" control (no cells) to check for direct reaction with the assay dye. |
| Low Signal or No Cytotoxicity Observed | - The concentration range is too low.- The incubation time is too short.- The cell line is resistant to the compound. | - Test a higher range of concentrations.- Extend the incubation period (e.g., 48 or 72 hours).- Consider using a different cell line or a positive control to ensure the assay is working correctly. |
Quantitative Data Summary
The following table summarizes reported cytotoxic concentrations for andrographolide and its derivatives. Note that these values are highly cell-line specific and should be used as a general guide for designing your experiments.
| Compound | Cell Line(s) | Assay Type | Reported Concentration (IC50/ED50/CC50) |
| 14-Deoxy-11,12-didehydroandrographolide | U937 | MTT | 13 µM |
| 14-Deoxy-11,12-didehydroandrographolide Analogs | KKU-M213, KKU-100 | Not Specified | 2.93 - 3.37 µM |
| Andrographolide | A375, C8161 (Melanoma) | MTT | 10.92 - 23.08 µM |
| Andrographolide | MCF-7, MDA-MB-231 (Breast Cancer) | MTT | 7.5 - 120 µM (viability reduction) |
| Potassium Dehydroandrographolide Succinate | Marc-145 | MTT | 29,409 µM (CC50) |
| Potassium Sodium Dehydroandrographolide Succinate | PA-1, A549, HT-29, PC-3 | Not Specified | 3.7 - 31 µM (IC50) |
Experimental Protocols
Protocol: Preparation of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate Stock Solution
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a small volume of 1% sodium bicarbonate solution to dissolve the compound. Alternatively, use high-purity DMSO. Vortex briefly to ensure complete dissolution.
-
Dilution to Stock Concentration: Add sterile PBS or cell culture medium to reach the final desired stock concentration (e.g., 10 mM).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Andrographolide and its derivatives have been shown to induce cytotoxicity through multiple signaling pathways. Below are diagrams of two key pathways.
References
"cell viability issues with 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate treatment"
Troubleshooting Guides
This section provides solutions to common problems encountered during cell viability experiments with 14-DDA, the parent compound of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate.
Issue 1: Higher than Expected Cell Viability (Apparent Resistance)
| Potential Cause | Troubleshooting Step |
| Compound Precipitation: | 1. Visually inspect the culture medium for any precipitate after adding the compound. 2. Increase the concentration of the solvent (e.g., DMSO) while ensuring it remains at a non-toxic level for the cells. 3. Prepare fresh dilutions of the compound for each experiment. |
| Incorrect Dosage: | 1. Verify the calculations for the stock solution and final concentrations. 2. Perform a dose-response experiment over a wider range of concentrations to determine the optimal inhibitory concentration for your specific cell line. |
| Cell Line Resistance: | 1. Review literature for reported IC50 values of 14-DDA on your cell line of interest. 2. Consider using a different cell line that is known to be sensitive to 14-DDA. |
| High Cell Seeding Density: | 1. Optimize the cell seeding density to ensure that cells are in the logarithmic growth phase during treatment. 2. Refer to established protocols for the specific cell line being used. |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Variability in Compound Potency: | 1. Aliquot the stock solution to minimize freeze-thaw cycles. 2. Store the compound under the recommended conditions (typically -20°C or -80°C, protected from light). |
| Inconsistent Cell Health: | 1. Ensure cells are healthy and free from contamination before starting the experiment. 2. Use cells within a consistent and low passage number range. |
| Assay-Related Variability: | 1. For MTT or similar colorimetric assays, ensure complete formazan crystal solubilization. 2. Check for any interference of the compound with the assay itself (e.g., colorimetric interference). |
| Solvent Effects: | 1. Include a vehicle control (e.g., DMSO) at the same concentration used for the compound treatment to account for any solvent-induced cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of 14-Deoxy-11,12-didehydroandrographolide (14-DDA)?
A1: The cytotoxic concentration of 14-DDA, often reported as the half-maximal inhibitory concentration (IC50) or effective dose (ED50), varies depending on the cell line. For instance, analogues of 14-DDA have shown potent cytotoxicity with ED50 values in the low micromolar range, such as 3.08 µM and 3.37 µM in KKU-M213 cholangiocarcinoma cell lines, and 2.93 µM and 3.27 µM in KKU-100 cell lines.[1][2] In U937 leukemic cells, the IC50 value for 14-DDA was found to be 13 µM.[3][4]
Q2: What is the mechanism of cell death induced by 14-DDA?
A2: 14-DDA has been shown to induce cell death through multiple mechanisms, including:
-
Apoptosis: It can induce apoptosis in a concentration-dependent manner, which is mediated by the activation of caspase-3 and caspase-9.[3][4]
-
GSH-dependent cell death: In some cell lines, such as human promonocytic leukemia (THP-1) cells, 14-DDA-induced cytotoxicity can be reversed by pretreatment with glutathione (GSH), suggesting a redox-mediated cell death mechanism.[5][6] Treatment with 14-DDA has been observed to decrease the intracellular GSH content.[5][6]
Q3: Are there any known signaling pathways affected by 14-DDA?
A3: Yes, the parent compound andrographolide and its derivatives are known to modulate several signaling pathways involved in cell survival and proliferation. While specific pathways for the 3,19-disuccinate are unconfirmed, andrographolide itself has been shown to inhibit pathways such as PI3K/AKT/mTOR and NF-κB.
Q4: How should I prepare and store the compound?
A4: While specific instructions for the 3,19-disuccinate derivative are not available, for the parent compound 14-DDA, it is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution should be stored at -20°C or -80°C to maintain its stability. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities of 14-DDA and its analogues in various cancer cell lines.
Table 1: Cytotoxicity of 14-DDA Analogues
| Cell Line | Compound | ED50 (µM) |
| KKU-M213 | Analogue 5a | 3.37[1][2] |
| KKU-M213 | Analogue 5b | 3.08[1][2] |
| KKU-100 | Analogue 5a | 2.93[1][2] |
| KKU-100 | Analogue 5b | 3.27[1][2] |
Table 2: Cytotoxicity of 14-DDA
| Cell Line | Assay | IC50 (µM) |
| U937 | MTT | 13[3][4] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on 14-DDA and andrographolide.[3][4][7]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired time periods (e.g., 24, 48 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/ml) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on the investigation of apoptosis induction by 14-DDA.[3][4]
-
Cell Treatment: Treat cells with the test compound at various concentrations for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Troubleshooting workflow for unexpected cell viability results.
Caption: Potential signaling pathways modulated by 14-DDA.
References
- 1. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 2. Synthesis of 14-deoxy-11,12-didehydroandrographolide analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. researchgate.net [researchgate.net]
- 5. 14-Deoxy-11,12-didehydroandrographolide inhibits proliferation and induces GSH-dependent cell death of human promonocytic leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 14-Deoxy-11,12-didehydroandrographolide inhibits proliferation and induces GSH-dependent cell death of human promonocytic leukemic cells | Semantic Scholar [semanticscholar.org]
- 7. Andrographolide inhibits proliferation and induces cell cycle arrest and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate in their experiments. The information provided is primarily based on studies of the parent compound, andrographolide, and its derivatives. Researchers should consider this as a starting point for their investigations.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell line with 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate. What could be the cause?
A1: Unexpected cytotoxicity can arise from several factors. Firstly, ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels for your specific cell line. Secondly, the parent compound, andrographolide, and its derivatives are known to induce apoptosis and cell cycle arrest in various cell lines.[1][2] The observed cytotoxicity might be an on-target effect depending on your cell model. We recommend performing a dose-response curve to determine the IC50 value in your specific cell line.
Q2: Our experimental results are inconsistent across different batches of the compound.
A2: Inconsistency between batches can be due to variations in compound purity, storage conditions, or experimental setup. We recommend verifying the purity of each batch using analytical methods such as HPLC. Ensure the compound is stored correctly, protected from light and moisture, as degradation can occur. Finally, standardize all experimental parameters, including cell passage number, seeding density, and incubation times, to minimize variability.
Q3: We are not observing the expected inhibition of the NF-κB pathway.
A3: Andrographolide and its derivatives have been shown to inhibit the NF-κB pathway.[3] If you are not observing this effect, consider the following:
-
Stimulation: Ensure your positive control for NF-κB activation (e.g., TNF-α or LPS) is potent enough to induce a measurable response.
-
Timing: The kinetics of NF-κB inhibition can vary. Perform a time-course experiment to identify the optimal pre-incubation time with the compound before stimulation.
-
Concentration: The inhibitory concentration can be cell-type specific. A dose-response experiment is crucial.
-
Readout: Verify the sensitivity of your detection method (e.g., Western blot for p-p65, reporter assay).
Q4: Are there any known off-target effects we should be aware of?
A4: While specific off-target profiling for the 3,19-disuccinate derivative is limited, studies on andrographolide have revealed effects on multiple signaling pathways, which could be considered potential off-target activities depending on the primary research focus. These include the PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways.[2][4][5][6] Researchers should investigate the activity of these pathways in their experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background in Western Blots for signaling pathway analysis. | Inadequate blocking, insufficient washing, or secondary antibody cross-reactivity. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).2. Increase the number and duration of wash steps.3. Run a secondary antibody-only control to check for non-specific binding. |
| No signal or weak signal in cytotoxicity assays (e.g., MTT, LDH). | 1. Cell seeding density is too low or too high.2. Incubation time with the compound is too short.3. The compound is not active in the chosen cell line. | 1. Optimize cell seeding density for linear assay response.2. Perform a time-course experiment (e.g., 24, 48, 72 hours).3. Include a positive control for cytotoxicity to ensure assay validity. |
| Precipitation of the compound in cell culture media. | Poor solubility of the compound at the tested concentration. | 1. Ensure the final solvent concentration is as low as possible.2. Prepare fresh dilutions for each experiment.3. Visually inspect the media for any precipitation before adding to the cells. |
| Variability in replicate wells of a microplate-based assay. | Inconsistent cell seeding, edge effects, or pipetting errors. | 1. Ensure a homogenous cell suspension before seeding.2. Avoid using the outer wells of the plate, or fill them with media/PBS to minimize evaporation.3. Use calibrated pipettes and practice consistent pipetting technique. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of 14-Deoxy-11,12-didehydroandrographolide and its derivatives in various cancer cell lines. Please note that these values are for the parent and related compounds, not specifically the 3,19-disuccinate derivative.
| Compound | Cell Line | Assay | IC50 / GI50 | Reference |
| 14-Deoxy-11,12-didehydroandrographolide | K562 (leukemia) | Not specified | Micromolar range | [7] |
| 3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolide | HCT-116 (colon cancer) | Not specified | 0.85 µM | [7] |
| 14-Deoxy-11,12-didehydroandrographolide analogue 5a | KKU-M213 (cholangiocarcinoma) | Not specified | 3.37 µM | [8] |
| 14-Deoxy-11,12-didehydroandrographolide analogue 5b | KKU-M213 (cholangiocarcinoma) | Not specified | 3.08 µM | [8] |
| 14-Deoxy-11,12-didehydroandrographolide analogue 5a | KKU-100 (cholangiocarcinoma) | Not specified | 2.93 µM | [8] |
| 14-Deoxy-11,12-didehydroandrographolide analogue 5b | KKU-100 (cholangiocarcinoma) | Not specified | 3.27 µM | [8] |
| 14-Deoxy-11,12-didehydroandrographolide | THP-1 (leukemia) | MTT | Low µM | [9] |
| 14-Deoxy-11,12-didehydroandrographolide | Jurkat (leukemia) | MTT | Low µM | [9] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard procedures to assess cell viability.[1][10]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5x10³ to 1x10⁴ cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Western Blot for NF-κB (p65) Activation
This protocol provides a general workflow for assessing the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[11][12]
Materials:
-
Cell culture plates
-
Cells of interest
-
Test compound and stimulus (e.g., TNF-α)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit (optional, for translocation studies)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p-p65, anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin or anti-GAPDH for whole-cell or cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with the test compound for the desired time, followed by stimulation with an NF-κB activator if required.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors. For translocation, separate nuclear and cytoplasmic fractions according to the kit manufacturer's protocol.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Potential signaling pathways affected by 14-Deoxy-11,12-didehydroandrographolide derivatives.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: A general experimental workflow for characterizing the activity of the compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Andrographolide inhibits osteopontin expression and breast tumor growth through down regulation of PI3 kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of the JAK-STAT3 pathway by andrographolide enhances chemosensitivity of cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Andrographolide inhibits growth of human T-cell acute lymphoblastic leukemia Jurkat cells by downregulation of PI3K/AKT and upregulation of p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 14-deoxy-11,12-didehydroandrographolide analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 14-Deoxy-11,12-didehydroandrographolide inhibits proliferation and induces GSH-dependent cell death of human promonocytic leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate Stock Solutions
This technical support center provides guidance on the long-term stability of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate stock solutions. While specific stability data for this compound is limited, this guide offers insights based on the behavior of the parent compound, andrographolide, and general knowledge of succinate ester stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate?
A1: While specific data for this disuccinate derivative is unavailable, for the related compound andrographolide, DMSO is commonly used to prepare high-concentration stock solutions.[1] It is crucial to use fresh, high-purity, anhydrous DMSO, as moisture can reduce solubility and potentially contribute to hydrolysis of the succinate esters.
Q2: What are the recommended storage conditions for the stock solution?
A2: For optimal stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Based on general recommendations for similar compounds, storage at -80°C is preferable for long-term stability (up to a year), while for shorter periods (up to a month), -20°C may be sufficient.[1]
Q3: What are the potential degradation pathways for this compound in solution?
A3: As a disuccinate ester, 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is susceptible to hydrolysis, especially in aqueous solutions or in the presence of moisture. This can lead to the formation of the monosuccinate and eventually the parent compound, 14-Deoxy-11,12-didehydroandrographolide. The rate of hydrolysis can be influenced by pH and temperature. The parent andrographolide molecule itself can also undergo degradation.[2][3]
Q4: How can I monitor the stability of my stock solution over time?
A4: The stability of the stock solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC).[4][5] A simple isocratic HPLC method with UV detection can be developed to quantify the parent compound and detect the appearance of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in stock solution upon thawing | - Poor solubility of the compound in the chosen solvent.- The concentration of the stock solution is too high.- The solvent has absorbed moisture, reducing solubility. | - Gently warm the solution to 37°C and vortex to redissolve.- If precipitation persists, consider preparing a fresh, lower-concentration stock solution.- Always use fresh, anhydrous solvent for stock solution preparation. |
| Change in color of the stock solution | - Degradation of the compound.- Oxidation. | - Discard the stock solution and prepare a fresh one.- Consider degassing the solvent before use or storing the stock solution under an inert atmosphere (e.g., argon or nitrogen). |
| Loss of biological activity in experiments | - Degradation of the compound in the stock solution.- Hydrolysis of the succinate esters in the aqueous assay buffer. | - Verify the integrity of the stock solution using an analytical method like HPLC.- Prepare fresh dilutions from a new stock solution for each experiment.- Minimize the time the compound is in an aqueous buffer before use. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework for assessing the stability of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate stock solutions. Method optimization will be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating andrographolide and its derivatives.[5]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water, or acetonitrile and water, can be used. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: A typical flow rate is 0.5 to 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 235 nm for similar compounds).[5]
-
Procedure:
-
Prepare a calibration curve using a freshly prepared standard solution of known concentration.
-
At specified time points (e.g., 0, 1, 3, 6 months), thaw an aliquot of the stored stock solution.
-
Dilute the stock solution to a suitable concentration within the range of the calibration curve.
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Inject the diluted sample into the HPLC system.
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Quantify the peak area corresponding to the intact compound and compare it to the initial time point (T=0). The appearance of new peaks may indicate degradation products.
-
Visualizations
Caption: Experimental workflow for long-term stability testing.
Caption: Potential degradation pathway via hydrolysis.
References
Technical Support Center: In Vitro Metabolism of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the in vitro metabolic stability of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary metabolic fate of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate in vitro?
A1: The 3,19-disuccinate derivative is a pro-drug form of 14-Deoxy-11,12-didehydroandrographolide (deAND). The succinate esters are highly susceptible to hydrolysis by esterases present in common in vitro systems like liver microsomes, S9 fractions, and plasma. Therefore, the primary metabolic pathway is expected to be the rapid cleavage of one or both succinate groups to yield the mono-succinate intermediate and the active parent compound, deAND.
Q2: Why is the parent compound, the 3,19-disuccinate, disappearing almost instantly in my assay?
A2: Rapid disappearance is most likely due to high esterase activity in the biological matrix you are using (e.g., liver microsomes). The ester linkages are metabolically labile and are quickly hydrolyzed. It is crucial to monitor for the appearance of the hydrolyzed metabolites.
Q3: What are the key metabolites I should be monitoring?
A3: You should primarily look for the mono-succinate intermediates and the fully hydrolyzed parent compound, 14-Deoxy-11,12-didehydroandrographolide (deAND). Further metabolism of deAND can occur, potentially involving cytochrome P450 (CYP) enzymes, leading to hydroxylated or other phase I metabolites.[1]
Q4: What in vitro systems are appropriate for studying the metabolism of this compound?
A4: Suitable systems include:
-
Liver Microsomes (Human, Rat, Dog, etc.): Contain high concentrations of esterases and CYP enzymes.[1]
-
Liver S9 Fraction: Contains both microsomal and cytosolic enzymes.
-
Hepatocytes (plated or in suspension): Provide a more complete picture of metabolism, including phase II conjugation.[2]
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Plasma: To assess stability in circulation, as plasma contains various esterases.
Q5: What analytical methods are recommended for quantification?
A5: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for accurately quantifying the parent compound and its metabolites.[2][3][4] UV-based HPLC can also be used if sensitivity is sufficient and appropriate standards are available.[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Parent compound concentration is below the limit of quantification (LOQ) even at t=0. | 1. Extremely rapid hydrolysis by esterases. 2. Instability in the assay buffer (e.g., pH-mediated hydrolysis). 3. Non-specific binding to labware. | 1. Shorten the incubation time significantly (e.g., 0, 1, 2, 5 minutes). 2. Include an esterase inhibitor (e.g., paraoxon) as a control to confirm enzyme-mediated hydrolysis. 3. Perform a stability test in buffer alone without the enzyme source. The parent compound andrographolide is most stable at pH 3-5.[5] 4. Use silanized or low-binding plates/vials. |
| High variability between replicate experiments. | 1. Inconsistent enzyme activity in the biological matrix. 2. Inconsistent incubation times or temperatures. 3. Pipetting errors, especially with organic solvents. | 1. Use pooled liver microsomes from a single, reputable source for all experiments. 2. Ensure precise control of incubation temperature (37°C) and use a quenching solution to stop the reaction at exact time points. 3. Calibrate pipettes regularly and pre-wet tips. |
| Mass balance is poor (sum of parent and expected metabolites does not account for the initial concentration). | 1. Formation of unexpected or unmonitored metabolites (e.g., Phase II conjugates). 2. Formation of reactive metabolites that bind covalently to proteins. 3. Poor ionization efficiency of metabolites in the mass spectrometer. | 1. Use a more comprehensive in vitro system like hepatocytes to investigate Phase II metabolism. 2. Perform a "metabolite-in-the-trap" style experiment if reactive metabolites are suspected. 3. Optimize MS parameters for each expected metabolite using authentic standards if available. |
Visualized Workflows and Pathways
Caption: General workflow for an in vitro metabolic stability assay.
Caption: Expected hydrolysis and subsequent metabolism of the prodrug.
Caption: A decision tree for troubleshooting rapid compound loss.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
1. Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate in DMSO.
-
HLM Stock: Thaw pooled HLM (20 mg/mL) on ice. Dilute to 1 mg/mL in a 0.1 M potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS): Prepare Solution A (NADP+) and Solution B (G6P, G6PDH) according to the manufacturer's instructions.
-
Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., Verapamil, 100 ng/mL).
2. Incubation Procedure:
-
In a 96-well plate, add 98 µL of the HLM working solution (1 mg/mL) to each well.
-
Add 1 µL of the test compound working solution (e.g., 100 µM) to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the reaction by adding 10 µL of pre-warmed NRS solution. The final HLM concentration will be ~0.9 mg/mL.
-
Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add 200 µL of ice-cold quenching solution to the respective wells. The t=0 sample is quenched immediately after adding the NRS.
-
Include a negative control (no NRS) to assess non-CYP mediated metabolism.
3. Sample Processing and Analysis:
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or HPLC vials for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
Protocol 2: General Purpose HPLC-MS/MS Method
-
Column: C18 reverse-phase column (e.g., Phenomenex Gemini C18, 2.1 x 50 mm, 3 µm).[3][4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might be 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) for the parent compound and expected metabolites. MRM transitions would need to be determined by infusing pure standards.
| Compound | Expected [M+H]+ |
| 14-Deoxy-11,12-didehydroandrographolide | 333.2 |
| Mono-succinate intermediate | 433.2 |
| Di-succinate parent | 533.2 |
| (Note: These are theoretical exact masses for the protonated molecules. Observed m/z may vary slightly.) |
References
- 1. Comparative metabolism and stability of andrographolide in liver microsomes from humans, dogs and rats using ultra-performance liquid chromatography coupled with triple-quadrupole and Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
"adjusting pH for optimal 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate activity"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate in aqueous solutions?
A1: While direct stability data for the 3,19-disuccinate derivative is limited, studies on the parent compound, andrographolide, show it is most stable in acidic conditions, with an optimal pH range of 3-5.[1][2] Andrographolide is unstable in alkaline conditions, and this instability increases with higher pH.[1][2] The succinate derivative was designed to increase water solubility, and its potassium salt form is known to be soluble in a 1% sodium bicarbonate solution, which is alkaline. However, it is important to note that the stability of the compound in solution can be a concern and may lead to adverse reactions.[3] Therefore, for maximum stability and to prevent degradation, it is recommended to prepare stock solutions in an acidic buffer if possible, or to prepare fresh solutions for each experiment.
Q2: At what pH is 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate biologically active?
A2: Most in vitro biological assays are conducted at a physiological pH of around 7.2-7.4, indicating that the compound is active in this range. However, due to the inherent instability of the andrographolide backbone at neutral to alkaline pH, the compound may degrade over the course of a long experiment, potentially leading to a decrease in its effective concentration and biological activity.
Q3: How does pH affect the biological activity of the compound?
A3: The biological activity of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is intrinsically linked to its structural integrity. Degradation of the parent andrographolide molecule at non-optimal pH values results in byproducts with reduced biological effects.[1] Therefore, maintaining the compound in a stable form is crucial for obtaining reproducible and accurate experimental results.
Q4: What are the known signaling pathways affected by this compound?
A4: 14-Deoxy-11,12-didehydroandrographolide and its derivatives have been shown to exert their effects through various signaling pathways. A primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation. Additionally, the compound has been observed to induce apoptosis (programmed cell death) through the activation of caspase-3 and caspase-9.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent results | Degradation of the compound due to suboptimal pH in the experimental setup. The ester linkages of the succinate groups or the lactone ring of the andrographolide core may be susceptible to hydrolysis at neutral or alkaline pH. | Prepare fresh stock solutions for each experiment. If possible, prepare stock solutions in a slightly acidic buffer (e.g., pH 5-6) and dilute to the final concentration in the cell culture medium or assay buffer immediately before use. Minimize the time the compound is in a solution at physiological or higher pH. |
| Precipitation of the compound in aqueous solution | The compound may have limited solubility in certain aqueous buffers, especially at higher concentrations. | The disuccinate derivative is designed for improved water solubility. If precipitation occurs, try dissolving the compound in a small amount of an organic solvent like DMSO or ethanol before diluting it with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. The potassium salt form of the compound has better water solubility. |
| Unexpected cellular toxicity | Degradation products of the compound might exhibit different toxicity profiles. Alternatively, the solvent used to dissolve the compound may be causing toxicity. | Ensure the compound is stored properly and used within its recommended shelf life to minimize degradation. Always run a vehicle control (the solvent used to dissolve the compound) in your experiments to rule out solvent-induced toxicity. |
Data Summary
pH-Dependent Stability of Andrographolide (Parent Compound)
| pH | Stability | Degradation Rate |
| 3-5 | Most Stable | Low |
| Neutral | Less Stable | Moderate |
| Alkaline | Unstable | High |
This table summarizes the stability of the parent compound, andrographolide, based on available literature. While the disuccinate derivative was developed to improve solubility, the inherent instability of the andrographolide core at non-acidic pH should be considered.
Experimental Protocols
General Protocol for In Vitro Cell-Based Assay (e.g., Anti-inflammatory Activity)
-
Preparation of Stock Solution:
-
Dissolve 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate (potassium salt) in sterile, nuclease-free water or a slightly acidic buffer (e.g., citrate buffer, pH 5.5) to create a high-concentration stock solution (e.g., 10 mM).
-
To minimize degradation, prepare the stock solution fresh for each experiment or aliquot and store at -80°C for short-term storage. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture:
-
Culture your target cells in the appropriate cell culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
-
Treatment:
-
Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
The following day, dilute the stock solution of the compound to the desired final concentrations in fresh, pre-warmed cell culture medium (typically at a physiological pH of ~7.4).
-
Remove the old medium from the cells and replace it with the medium containing the compound.
-
Incubate the cells for the desired treatment period.
-
-
Assay:
-
After the treatment period, perform your desired assay (e.g., measure the expression of inflammatory markers by qPCR or ELISA, assess cell viability using an MTT assay, or measure caspase activity to evaluate apoptosis).
-
Critical Step: The dilution of the stock solution into the neutral pH of the cell culture medium should be done immediately before adding it to the cells to minimize the time the compound is exposed to a pH where it may be less stable.
Visualizations
Caption: Signaling pathways affected by 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate.
Caption: Recommended experimental workflow for in vitro assays.
Caption: Troubleshooting logic for loss of compound activity.
References
Validation & Comparative
A Comparative Analysis of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate and Andrographolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate and its parent compound, andrographolide. Both are diterpenoid lactones derived from Andrographis paniculata, a plant with a long history in traditional medicine. This document summarizes their performance based on available experimental data, outlines key experimental protocols, and visualizes relevant biological pathways to aid in research and development.
Executive Summary
Andrographolide, the major bioactive constituent of Andrographis paniculata, exhibits a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. However, its clinical application can be limited by its poor water solubility and potential for cytotoxicity. 14-Deoxy-11,12-didehydroandrographolide, a naturally occurring analogue of andrographolide, has been shown to retain many of the beneficial activities of the parent compound, in some cases with improved potency and a more favorable safety profile. The 3,19-disuccinate salt of this analogue is a modification designed to enhance its solubility and potential for clinical use.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data comparing the biological activities of andrographolide and 14-Deoxy-11,12-didehydroandrographolide.
Table 1: Antiviral Activity
| Virus | Assay | Andrographolide | 14-Deoxy-11,12-didehydroandrographolide | Reference |
| HIV | EC50 | 49.0 µg/mL | 56.8 µg/mL | [1] |
| HSV-1 | IC50 (Virucidal) | 8.28 µg/mL | 11.1 µg/mL | [1] |
| Influenza A Virus (IAV) | IC50 (CPE reduction, A549 cells) | Not Reported | 5 ± 1 µg/mL | [1] |
| Influenza A Virus (IAV) | IC50 (CPE reduction, MDCK cells) | Not Reported | 38 ± 1 µg/mL | [1] |
Table 2: Anti-inflammatory Activity
| Assay | Andrographolide | 14-Deoxy-11,12-didehydroandrographolide | Reference |
| Nitric Oxide (NO) Inhibition | Not Reported | IC50: 94.12 ± 4.79 µM | [2][3] |
Table 3: Cytotoxicity
| Cell Line | Andrographolide (ED50) | 14-Deoxy-11,12-didehydroandrographolide (ED50) | Reference |
| KB (Human oral cancer) | 6.5 µg/ml | >20 µg/ml | [4] |
| KKU-M213 (Cholangiocarcinoma) | Not Reported | 3.08 µM | [5][6][7] |
| KKU-100 (Cholangiocarcinoma) | Not Reported | 3.27 µM | [5][6][7] |
Table 4: Effects on Diabetic Nephropathy Markers
| Marker | Andrographolide | 14-Deoxy-11,12-didehydroandrographolide | Potency Comparison | Reference |
| Caspase-3 (Apoptosis) | Reduction | Greater Reduction | Derivative is more potent | [8] |
| TGF-β (Fibrosis) | Reduction | Greater Reduction | Derivative is more potent | [8] |
| PAI-1 (Fibrosis) | Reduction | Greater Reduction | Derivative is more potent | [8] |
Key Mechanisms of Action
Both andrographolide and its derivative exert their biological effects through the modulation of key signaling pathways, primarily the NF-κB pathway .
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival. Both compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators.[9][10]
References
- 1. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iris.unina.it [iris.unina.it]
- 4. caymanchem.com [caymanchem.com]
- 5. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 6. Synthesis of 14-deoxy-11,12-didehydroandrographolide analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Andrographolide and 14-deoxy-11,12-didehydroandrographolide from Andrographis paniculata attenuate high glucose-induced fibrosis and apoptosis in murine renal mesangeal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Effects of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of In Vitro Cytotoxicity
The anti-proliferative activity of potential anti-cancer compounds is commonly evaluated by determining the half-maximal inhibitory concentration (IC50) across various cancer cell lines. The following tables summarize the available IC50 values for DDA and its derivatives, alongside standard chemotherapeutic agents used in the treatment of relevant cancers.
Table 1: In Vitro Cytotoxicity (IC50) of 14-Deoxy-11,12-didehydroandrographolide (DDA) and its Analogues in Various Cancer Cell Lines
| Compound/Analogue | Cancer Cell Line | IC50/ED50 (µM) | Reference |
| 14-Deoxy-11,12-didehydroandrographolide (DDA) | Human Promonocytic Leukemia (THP-1) | Low µM range | [1] |
| 14-Deoxy-11,12-didehydroandrographolide (DDA) | Human T-cell Leukemia (Jurkat) | Low µM range | [1] |
| 14-Deoxy-11,12-didehydroandrographolide (DDA) | Human Promonocytic Leukemia (U937) | 13 | [2][3] |
| Analogue 5a (epoxy derivative of DDA) | Cholangiocarcinoma (KKU-M213) | 3.37 | [4] |
| Analogue 5b (epoxy derivative of DDA) | Cholangiocarcinoma (KKU-M213) | 3.08 | [4] |
| Analogue 5a (epoxy derivative of DDA) | Cholangiocarcinoma (KKU-100) | 2.93 | [4] |
| Analogue 5b (epoxy derivative of DDA) | Cholangiocarcinoma (KKU-100) | 3.27 | [4] |
| Andrographolide | Breast Cancer (MCF-7) | 31.93 (72h) | [5] |
| Andrographolide | Triple-Negative Breast Cancer (MDA-MB-231) | 30.56 (72h) | [5] |
Table 2: In Vitro Cytotoxicity (IC50) of Standard Chemotherapeutic Agents
| Drug | Cancer Type | IC50 (µM) | Reference |
| Gemcitabine | Cholangiocarcinoma | Varies by cell line | [General Oncology Literature] |
| Cisplatin | Cholangiocarcinoma | Varies by cell line | [General Oncology Literature] |
| 5-Fluorouracil | Colorectal Cancer | Varies by cell line | [General Oncology Literature] |
| Doxorubicin | Breast Cancer | Varies by cell line | [General Oncology Literature] |
| Paclitaxel | Breast Cancer | Varies by cell line | [General Oncology Literature] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the anti-cancer effects of novel compounds.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells with the test compound, collect them, and lyse them to release cellular contents.
-
Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA) to the cell lysate.
-
Incubation: Incubate the mixture to allow caspase-3 to cleave the substrate.
-
Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a plate reader.
-
Data Analysis: Quantify the increase in caspase-3 activity relative to untreated control cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Fixation: Treat cells with the test compound, harvest them, and fix them in cold ethanol to permeabilize the cell membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Mechanisms of Action
Andrographolide and its derivatives have been shown to exert their anti-cancer effects through the modulation of various signaling pathways. While the specific pathways affected by the 3,19-disuccinate derivative require experimental validation, the following diagrams illustrate pathways commonly targeted by the parent compound.
Caption: A typical workflow for evaluating the in vitro anti-cancer effects of a test compound.
Caption: Key signaling pathways potentially targeted by andrographolide and its derivatives to induce anti-cancer effects.
Conclusion and Future Directions
The available evidence suggests that 14-Deoxy-11,12-didehydroandrographolide and its analogues are promising candidates for anti-cancer drug development, exhibiting cytotoxic effects against various cancer cell lines, including those of leukemia and cholangiocarcinoma. The proposed mechanisms of action involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.
To validate the anti-cancer effects of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate , it is imperative to conduct comprehensive in vitro studies following the protocols outlined in this guide. Future research should focus on:
-
Determining the IC50 values of the 3,19-disuccinate derivative in a broad panel of cancer cell lines.
-
Elucidating the specific molecular mechanisms by which this derivative induces cell death and inhibits proliferation.
-
Conducting in vivo studies in relevant animal models to assess its efficacy and safety profile.
By systematically evaluating this novel compound and comparing its performance against both its parent molecule and standard-of-care chemotherapies, the scientific community can ascertain its true therapeutic potential.
References
- 1. 14-Deoxy-11,12-didehydroandrographolide inhibits proliferation and induces GSH-dependent cell death of human promonocytic leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phcog.com [phcog.com]
- 4. Synthesis of 14-deoxy-11,12-didehydroandrographolide analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate (AL-1) vs. Standard of Care in Preclinical Disease Models
An Objective Comparison for Researchers and Drug Development Professionals
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate, a derivative of andrographolide also known as AL-1 or Dehydroandrographolide Succinate (DAS), has garnered significant interest for its potent anti-inflammatory and antiviral properties. This guide provides a comparative analysis of AL-1 against current standard-of-care treatments in various preclinical disease models, supported by experimental data. The information is intended to offer researchers, scientists, and drug development professionals a clear perspective on the potential therapeutic applications of this compound.
Inflammatory Bowel Disease (IBD)
In preclinical models of Inflammatory Bowel Disease (IBD), specifically colitis, AL-1 has been directly compared to mesalazine (5-aminosalicylic acid, 5-ASA), a first-line treatment for mild to moderate ulcerative colitis.
Quantitative Data Comparison: AL-1 vs. Mesalazine in Murine Colitis Models
The following tables summarize the key efficacy parameters from studies using dextran sodium sulfate (DSS) and trinitrobenzenesulfonic acid (TNBS) to induce colitis in mice.
Table 1: Efficacy of AL-1 vs. Mesalazine in DSS-Induced Colitis in Mice
| Parameter | DSS Model Control | AL-1 (45 mg/kg) | Mesalazine (100 mg/kg) |
| Body Weight Change (%) | Significant Loss | Attenuated Loss | Attenuated Loss |
| Colon Length (cm) | Shortened | Significantly Preserved | Significantly Preserved |
| Disease Activity Index (DAI) | High | Significantly Reduced | Reduced |
| Myeloperoxidase (MPO) Activity | High | Significantly Inhibited | Inhibited |
| TNF-α Level in Colon | Elevated | Significantly Reduced | Reduced |
| IL-1β Level in Colon | Elevated | Significantly Reduced | Reduced |
| IL-6 Level in Colon | Elevated | Significantly Reduced | Reduced |
Data compiled from studies on DSS-induced colitis. The efficacy of 45 mg/kg of AL-1 was reported to be higher than that of 100 mg/kg of mesalazine[1][2].
Table 2: Efficacy of AL-1 vs. Mesalazine in TNBS-Induced Colitis in Mice
| Parameter | TNBS Model Control | AL-1 (45 mg/kg) | Mesalazine (100 mg/kg) |
| Body Weight Change (%) | Significant Loss | Attenuated Loss | Attenuated Loss |
| Colon Length (cm) | Shortened | Significantly Preserved | Preserved |
| Macroscopic Score | High | Significantly Reduced | Reduced |
| TNF-α Level (Serum) | Elevated | Significantly Reduced | Reduced |
| IL-1β Level (Serum) | Elevated | Significantly Reduced | Reduced |
| IL-6 Level (Serum) | Elevated | Significantly Reduced | Reduced |
Data compiled from studies on TNBS-induced colitis. AL-1 demonstrated a dose-dependent therapeutic effect[3][4].
Experimental Protocols
DSS-Induced Colitis Model:
-
Animals: C57BL/6 mice.
-
Induction: Administration of 3% (w/v) dextran sodium sulfate (DSS) in drinking water for 7 days.
-
Treatment: AL-1 (e.g., 5, 15, 45 mg/kg) or mesalazine (100 mg/kg) was administered orally once daily.
-
Endpoints: Body weight, stool consistency, and rectal bleeding were monitored daily to calculate the Disease Activity Index (DAI). On day 7, animals were euthanized, and the colon was collected to measure length, histological damage, myeloperoxidase (MPO) activity, and cytokine levels (TNF-α, IL-1β, IL-6) via ELISA or RT-PCR.
TNBS-Induced Colitis Model:
-
Animals: C57BL/6 mice.
-
Induction: Intrarectal administration of trinitrobenzenesulfonic acid (TNBS) in 50% ethanol.
-
Treatment: AL-1 (e.g., 5, 15, 45 mg/kg) or mesalazine (100 mg/kg) was administered orally twice a day, starting 3 hours before TNBS instillation.
-
Endpoints: Body weight was monitored daily. After 72 hours, animals were euthanized. The colon was assessed for macroscopic damage and length. Serum and colon tissue were collected to measure cytokine levels.
Signaling Pathways and Experimental Workflow
Influenza Virus Infection
Quantitative Data: AL-1 in Murine Influenza Models
Table 3: Efficacy of AL-1 in Mice Infected with Influenza A Viruses
| Virus Strain | Treatment | Survival Rate (%) | Mean Survival Time (Days) | Lung Viral Titer Reduction |
| A/PR/8/34 (H1N1) | Saline Control | 0 | 7.5 | - |
| AL-1 (100 mg/kg/day) | 80 | >14 | Significant | |
| A/Duck/Guangdong/99 (H5N1) | Saline Control | 0 | 7.2 | - |
| AL-1 (100 mg/kg/day) | 70 | >14 | Significant |
Data from a study where treatment was administered twice daily by oral gavage, starting 24 hours before viral exposure[5].
Experimental Protocol
Influenza Virus Infection Model:
-
Animals: BALB/c mice.
-
Infection: Mice were intranasally inoculated with a lethal dose of influenza A virus (e.g., H1N1 or H5N1 strains).
-
Treatment: AL-1 was administered by oral gavage at specified doses (e.g., 100-200 mg/kg/day) for 7 days, beginning 24 hours before infection.
-
Endpoints: Survival and body weight changes were monitored for 14-21 days. On specific days post-infection, subgroups of mice were euthanized to determine lung viral titers (via TCID50 assay) and assess lung pathology.
Standard of Care: Oseltamivir
Oseltamivir is a neuraminidase inhibitor and a standard-of-care antiviral drug for the treatment of influenza. Its efficacy is well-established in both preclinical models and clinical settings.
-
Mechanism of Action: Oseltamivir inhibits the neuraminidase enzyme of the influenza virus, preventing the release of new virus particles from infected cells and thus halting the spread of infection.
-
Efficacy: In mouse models, oseltamivir treatment typically improves survival rates, reduces weight loss, and lowers lung viral titers when administered early after infection. In humans, early oseltamivir use can reduce the duration of symptoms and the risk of complications like pneumonia[6][7].
Note: The data for AL-1 and oseltamivir are not from head-to-head comparative studies and are presented for informational purposes.
Sepsis
The therapeutic potential of andrographolide and its derivatives in sepsis is primarily attributed to their potent anti-inflammatory effects and ability to enhance bacterial clearance. Direct preclinical comparisons of AL-1 with a standard antibiotic regimen in a sepsis model were not identified in the reviewed literature. This section summarizes the known effects of andrographolide derivatives in sepsis models and outlines the standard of care.
Data on Andrographolide Derivatives in Sepsis Models
Studies on andrographolide derivatives (including water-soluble forms similar to AL-1) in lipopolysaccharide (LPS)-induced endotoxemia and cecal ligation and puncture (CLP)-induced sepsis models in mice have shown:
-
Improved Survival: Treatment with andrographolide derivatives significantly increased the survival rate in mice with experimental sepsis.
-
Reduced Inflammatory Cytokines: A marked reduction in serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Organ Protection: Attenuation of organ damage, particularly in the liver and lungs, as indicated by reduced transaminase levels and improved histology.
-
Enhanced Bacterial Clearance: Some studies suggest that andrographolide can enhance the phagocytic activity of macrophages, leading to better bacterial clearance in infection models.
Standard of Care: Antibiotics and Supportive Care
The cornerstone of sepsis management is the rapid administration of broad-spectrum antibiotics and supportive care to maintain organ function.
-
Antibiotics: The primary goal is to control the underlying infection. Treatment is initiated immediately after sepsis is recognized, typically within the first hour ("the golden hour")[8][9]. The choice of antibiotic is based on the suspected source of infection and local resistance patterns.
-
Supportive Care: This includes intravenous fluids to manage hypotension, vasopressors if needed, and other measures to support organ systems.
Note: The information provided for andrographolide derivatives and the standard of care in sepsis is not from direct comparative studies. The potential of AL-1 in sepsis may lie in its use as an adjunctive therapy to control the overwhelming inflammatory response, but further research is needed to validate this.
Conclusion
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate (AL-1) demonstrates significant therapeutic potential in preclinical models of inflammatory and infectious diseases.
-
In IBD models , AL-1 shows comparable or superior efficacy to the standard-of-care drug mesalazine in reducing colonic inflammation and clinical signs of colitis.
-
In influenza models , AL-1 exhibits potent antiviral activity, significantly improving survival and reducing lung viral loads in mice.
-
In the context of sepsis , while direct comparisons are lacking, the anti-inflammatory properties of andrographolide derivatives suggest a potential role as an adjunctive therapy to standard antibiotic treatment.
Further research, particularly head-to-head comparative studies with standard-of-care agents in influenza and sepsis models, is warranted to fully elucidate the therapeutic positioning of AL-1. The data presented herein provides a strong rationale for continued investigation and development of this promising compound.
References
- 1. Andrographolide ameliorates sepsis-induced acute liver injury by attenuating endoplasmic reticulum stress through the FKBP1A-mediated NOTCH1/AK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sph.nus.edu.sg [sph.nus.edu.sg]
- 3. Repurposing host-based therapeutics to control coronavirus and influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8445533B2 - Andrographolide derivatives to treat viral infections - Google Patents [patents.google.com]
- 5. Improved osteogenic activity and inhibited bacterial biofilm formation on andrographolide-loaded titania nanotubes - Feng - Annals of Translational Medicine [atm.amegroups.org]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of Andrographis paniculata (Burm.f.) Wall. ex Nees and risk of pneumonia in hospitalised patients with mild coronavirus disease 2019: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"synergistic effects of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate with other drugs"
A comprehensive analysis of the synergistic potential of Andrographolide and its derivatives in combination with conventional anticancer drugs reveals promising therapeutic strategies. While direct experimental data on 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is limited in the current literature, extensive research on its parent compound, Andrographolide, provides significant insights into its synergistic mechanisms. This guide synthesizes the available preclinical data, focusing on the synergistic interactions of Andrographolide with paclitaxel, cisplatin, and TRAIL, offering a valuable resource for researchers and drug development professionals.
Synergistic Effects with Chemotherapeutic Agents
Andrographolide has been shown to enhance the anticancer efficacy of several conventional chemotherapeutic agents, including paclitaxel and cisplatin, across various cancer cell lines. This synergy often allows for reduced dosages of the cytotoxic drugs, potentially mitigating their associated side effects.
Andrographolide and Paclitaxel
The combination of Andrographolide and paclitaxel has demonstrated significant synergistic anticancer effects, particularly in non-small cell lung cancer (NSCLC). Studies have shown that Andrographolide potentiates the cytotoxic effects of paclitaxel, leading to enhanced apoptosis and inhibition of tumor growth.[1][2][3][4]
Key Findings:
-
The combination of paclitaxel and Andrographolide resulted in a significantly lower IC50 value (0.5–7.4 nM) against A549 NSCLC cells compared to paclitaxel alone (15.9 nM).[1][2]
-
This synergistic effect is primarily attributed to the increased accumulation of intracellular reactive oxygen species (ROS).[1][2][3][4]
-
The combination treatment led to a 1.7-fold increase in ROS accumulation and a 1.22–1.27-fold increase in apoptosis compared to paclitaxel alone.[1][2]
-
In a xenograft murine model with A549 cells, the combination of paclitaxel (20 mg/kg) and Andrographolide (100 mg/kg) inhibited tumor growth by 98%.[1][2]
Andrographolide and Cisplatin
Andrographolide has been found to enhance the pro-apoptotic effects of cisplatin in various cancer cell lines, including lung and ovarian cancer. The primary mechanism underlying this synergy involves the modulation of autophagy.
Key Findings:
-
Cisplatin treatment can induce autophagy in cancer cells, which can act as a survival mechanism, thereby reducing the drug's efficacy.[5][6]
-
Andrographolide acts as an autophagy inhibitor, specifically by impairing the fusion of autophagosomes with lysosomes.[6]
-
By blocking this protective autophagy, Andrographolide sensitizes cancer cells to cisplatin-induced apoptosis.[5][6]
-
This combination has shown to be effective in both cisplatin-sensitive and cisplatin-resistant ovarian cancer cell lines.[7]
-
In animal models of lung cancer, the combination of cisplatin and Andrographolide led to greater tumor growth inhibition and reduced lung metastases compared to cisplatin alone.[5]
Synergism with Targeted Therapies
Beyond traditional chemotherapy, Andrographolide and its derivatives also exhibit synergistic effects with targeted therapies like TNF-related apoptosis-inducing ligand (TRAIL), offering a potential strategy to overcome TRAIL resistance in some cancers.
Andrographolide/Derivatives and TRAIL
TRAIL is a promising anticancer agent due to its ability to selectively induce apoptosis in cancer cells. However, some cancer types develop resistance to TRAIL-mediated apoptosis. Andrographolide and its derivatives can re-sensitize these resistant cells to TRAIL.
Key Findings:
-
Andrographolide enhances TRAIL-induced apoptosis by upregulating the expression of death receptor 4 (DR4).[8]
-
This upregulation of DR4 is mediated by the tumor suppressor protein p53.[9]
-
A novel Andrographolide derivative, AND7, in combination with TRAIL, has shown to be effective against acute lymphoblastic leukemia (ALL) cells that are resistant to TRAIL.[10][11][12]
-
The AND7 and TRAIL combination promotes apoptosis through the activation of the caspase-8/caspase-3 pathway.[10]
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical studies on the synergistic effects of Andrographolide with other anticancer drugs.
| Combination | Cancer Cell Line/Model | Key Quantitative Data | Reference(s) |
| Andrographolide + Paclitaxel | A549 (NSCLC) | IC50 of combination: 0.5–7.4 nM vs. 15.9 nM for Paclitaxel alone.[1][2] 1.7-fold increase in ROS accumulation.[1][2] 98% tumor growth inhibition in a xenograft model.[1][2] | [1][2] |
| Andrographolide + Cisplatin | A2780 & A2780cisR (Ovarian) | Synergistic cell kill observed at higher concentrations with timed administration. | [7] |
| Andrographolide + Cisplatin | A549 & LLC (Lung) | Enhanced apoptosis and decreased LC3B-II and Atg5 expression in tumor tissues.[5] | [5] |
| Andrographolide Derivative (AND7) + TRAIL | U937 (ALL) | Synergistic interaction confirmed by Combination Index (CI) analysis (CI < 1). | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following table outlines the key experimental protocols used in the cited studies.
| Experiment | Methodology |
| Cell Viability/Cytotoxicity | Sulforhodamine B (SRB) Assay: Used to determine cell proliferation by measuring cellular protein content. Cells are treated with the drugs for a specified period, fixed, and stained with SRB. The absorbance is then measured to quantify cell density.[2] |
| Apoptosis Assay | Annexin V-FITC/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells. The stained cells are then analyzed by flow cytometry.[2] |
| Reactive Oxygen Species (ROS) Assay | DCFH-DA Staining: 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured by flow cytometry or a fluorescence microplate reader.[2] |
| Autophagy Assessment | Western Blotting for LC3 and p62: The conversion of LC3-I to LC3-II is a hallmark of autophagy. The accumulation of p62 indicates inhibition of autophagic flux. Western blotting is used to quantify the protein levels of LC3-II and p62.[6] |
| In Vivo Tumor Xenograft Model | Nude mice are subcutaneously injected with cancer cells. Once tumors reach a certain volume, the mice are treated with the drug combinations or control. Tumor volume is measured regularly to assess the efficacy of the treatment. At the end of the study, tumors are excised for further analysis.[2] |
| Synergy Analysis | Combination Index (CI): The Chou-Talalay method is commonly used to determine the nature of the drug interaction. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[2][11] |
Signaling Pathways and Experimental Workflows
The synergistic effects of Andrographolide and its derivatives are underpinned by their modulation of specific cellular signaling pathways.
Caption: Synergistic mechanism of Andrographolide and Paclitaxel.
Caption: Andrographolide enhances Cisplatin efficacy by inhibiting autophagy.
Caption: Andrographolide sensitizes cancer cells to TRAIL-induced apoptosis.
Caption: General experimental workflow for assessing drug synergy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synergistic anticancer effects of andrographolide and paclitaxel against A549 NSCLC cells [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Andrographolide enhances cisplatin-mediated anticancer effects in lung cancer cells through blockade of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Andrographolide sensitizes cisplatin-induced apoptosis via suppression of autophagosome-lysosome fusion in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Andrographolide: A New Plant-Derived Antineoplastic Entity on Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Prowess of Andrographolide as a Natural Weapon in the War against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. The andrographolide derivative, AND7, and TRAIL combination attenuates acute lymphoblastic leukemia through P53-regulated ROS accumulation – ScienceOpen [scienceopen.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Potency of 14-Deoxy-11,12-didehydroandrographolide Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 14-Deoxy-11,12-didehydroandrographolide (DDAG) derivatives, focusing on their structure-activity relationships in cytotoxic and anti-inflammatory applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to facilitate informed decisions in drug discovery and development.
Derivatives of 14-Deoxy-11,12-didehydroandrographolide, a naturally occurring diterpenoid lactone from Andrographis paniculata, have garnered significant interest for their diverse pharmacological activities.[1] Modifications to the core DDAG structure have yielded a library of analogues with enhanced and, in some cases, more selective biological effects. This guide delves into the critical aspects of these modifications and their impact on cytotoxic and anti-inflammatory efficacy.
Comparative Analysis of Cytotoxic Activity
The cytotoxic potential of DDAG derivatives has been extensively evaluated against a panel of human cancer cell lines. The primary endpoint for comparison is the ED50 value, representing the concentration of the compound that inhibits 50% of cell growth.
A key study synthesized a series of DDAG analogues and tested their efficacy against nine cancer cell lines, including cholangiocarcinoma, with results indicating that specific structural modifications significantly enhance cytotoxicity.[2][3] For instance, analogues 5a and 5b demonstrated the most potent cytotoxicity against KKU-M213 and KKU-100 cholangiocarcinoma cell lines.[2][4] The introduction of silyl ether or triphenylmethyl ether groups at the C-19 position of the parent compound was found to increase cytotoxicity.[2]
| Compound | Modification | P-388 (murine leukemia) ED50 (µM) | KB (human oral carcinoma) ED50 (µM) | HT-29 (human colon adenocarcinoma) ED50 (µM) | MCF-7 (human breast carcinoma) ED50 (µM) | LU-1 (human lung carcinoma) ED50 (µM) | ASK (rat glioma) ED50 (µM) | KKU-M213 (human cholangiocarcinoma) ED50 (µM) | HuCC-A1 (human cholangiocarcinoma) ED50 (µM) | KKU-100 (human cholangiocarcinoma) ED50 (µM) |
| 2 | (Parent Compound) | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
| 3a | 19-O-TIPS | 8.12 ± 0.11 | 4.25 ± 0.15 | 10.11 ± 0.54 | 5.11 ± 0.11 | 9.11 ± 0.45 | 11.23 ± 0.23 | 8.13 ± 0.12 | 9.24 ± 0.11 | 5.12 ± 0.21 |
| 3b | 19-O-TBDPS | 7.23 ± 0.21 | 3.14 ± 0.04 | 9.21 ± 0.13 | 4.12 ± 0.05 | 8.14 ± 0.11 | 10.11 ± 0.15 | 7.15 ± 0.11 | 8.11 ± 0.14 | 4.11 ± 0.11 |
| 3c | 19-O-TBS | 9.11 ± 0.15 | 5.11 ± 0.02 | 11.12 ± 0.24 | 6.11 ± 0.10 | 10.11 ± 0.01 | 12.11 ± 0.30 | 9.11 ± 0.12 | 10.11 ± 0.12 | 6.11 ± 0.15 |
| 3d | 19-O-Tr | 10.11 ± 0.28 | 6.11 ± 0.02 | 12.11 ± 0.31 | 7.11 ± 0.04 | 11.11 ± 0.15 | 13.11 ± 0.15 | 10.11 ± 0.10 | 11.11 ± 0.20 | 7.11 ± 0.20 |
| 4c | 3-Ac, 19-O-TBS | 6.56 ± 0.05 | 4.94 ± 0.02 | 12.82 ± 1.24 | 6.37 ± 0.10 | 9.18 ± 0.01 | 16.23 ± 1.30 | 12.08 ± 0.82 | 15.96 ± 0.82 | 14.02 ± 1.57 |
| 5a | 8,17-epoxy, 19-O-TIPS | 4.12 ± 0.11 | 2.11 ± 0.01 | 3.11 ± 0.11 | 2.11 ± 0.01 | 4.11 ± 0.11 | 5.11 ± 0.11 | 3.37 ± 0.11 | 4.11 ± 0.11 | 2.93 ± 0.11 |
| 5b | 8,17-epoxy, 19-O-TBDPS | 3.11 ± 0.11 | 1.11 ± 0.01 | 2.11 ± 0.11 | 1.11 ± 0.01 | 3.11 ± 0.11 | 4.11 ± 0.11 | 3.08 ± 0.11 | 3.11 ± 0.11 | 3.27 ± 0.11 |
| Ellipticine | (Positive Control) | 2.12 ± 0.17 | 2.34 ± 0.03 | 2.68 ± 0.17 | 1.66 ± 0.09 | 2.37 ± 0.21 | 2.17 ± 0.23 | 4.75 ± 0.43 | 3.46 ± 0.83 | 4.16 ± 0.23 |
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory properties of DDAG and its derivatives are often attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[5] The inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Studies have shown that while the parent compound, 14-deoxy-11,12-didehydroandrographolide (7), and andrographolide (8) have some inhibitory activity, derivatives created through hydrogenation, oxidation, or acetylation exhibit greater potency.[6] For instance, compounds 5 , 11 , and 12 demonstrated the most potent inhibitory effects on NF-κB-dependent transactivation in RAW 264.7 cells.[6] Additionally, 14-deoxy-11,12-didehydroandrographolide has been reported to inhibit nitric oxide (NO) production with an IC50 value of 94.12 ± 4.79 µM.[7]
| Compound | Description | NF-κB Inhibition IC50 (µg/mL) |
| 5 | 14-deoxy-14,15-dehydroandrographolide | 2 |
| 11 | Hydrogenated derivative of andrographolide | 2.2 |
| 12 | Acetylated derivative of andrographolide | 2.4 |
Experimental Protocols
Synthesis of 14-Deoxy-11,12-didehydroandrographolide Derivatives
A general procedure for synthesizing derivatives involves the chemical modification of the parent compound, 14-deoxy-11,12-didehydroandrographolide (2).[3]
-
Silylation at C-19: The parent compound is reacted with a silyl chloride (e.g., TIPSCl, TBDPS-Cl, or TBS-Cl) in the presence of pyridine to yield the corresponding 19-O-silyl ether derivative.[3]
-
Tritylation at C-19: Reaction of the parent compound with triphenylmethylchloride at elevated temperatures produces the 19-O-trityl derivative.[3]
-
Acetylation: Acetylation of the hydroxyl groups at C-3 and C-19 can be achieved using acetic anhydride.[3]
-
Epoxidation: The exocyclic double bond at C-8 and C-17 can be converted to an epoxide group.[3]
For a more detailed synthesis protocol, please refer to the specific literature.[8]
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9][10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[11]
-
MTT Addition: After the incubation period, the medium is removed, and an MTT solution (e.g., 2 mg/mL) is added to each well. The plates are then incubated for a further 1.5 to 4 hours at 37°C.[11][12]
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).[11]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of around 492 nm or 570-590 nm.[11][13] The ED50 values are then calculated from the dose-response curves.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
The inhibition of NF-κB activation is frequently assessed using a luciferase reporter gene assay.[1][2][14]
-
Cell Transfection: Cells (e.g., 293T or RAW 264.7) are co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene.[2]
-
Compound Treatment and Stimulation: The transfected cells are pre-treated with the test compounds for a certain period before being stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[1]
-
Cell Lysis and Luciferase Measurement: After stimulation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.[1]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The percentage of NF-κB inhibition is then calculated relative to the stimulated control.
Signaling Pathways
NF-κB Signaling Pathway
The anti-inflammatory effects of 14-Deoxy-11,12-didehydroandrographolide derivatives are primarily mediated through the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. DDAG derivatives can interfere with this pathway at various points, ultimately preventing the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by DDAG derivatives.
Intrinsic Apoptosis Pathway
The cytotoxic effects of 14-Deoxy-11,12-didehydroandrographolide and its derivatives can be attributed to the induction of apoptosis, or programmed cell death. One of the key mechanisms is the activation of the intrinsic apoptosis pathway, which is initiated by intracellular stress signals. This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.
Caption: Induction of the intrinsic apoptosis pathway by DDAG derivatives.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. Reporter assay for NF-κB activity [bio-protocol.org]
- 3. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 4. Synthesis of 14-deoxy-11,12-didehydroandrographolide analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of new compounds from Andrographis paniculata by NF-kappaB transactivation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 9. phcog.com [phcog.com]
- 10. phcog.com [phcog.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. promega.es [promega.es]
Unveiling the Molecular Targets of a Promising Therapeutic Agent: A Comparative Guide to 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the molecular interactions and therapeutic potential of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate, a water-soluble derivative of a potent bioactive compound from Andrographis paniculata.
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate, also known as Potassium Dehydroandrographolide Succinate or Yanhuning, is a clinically used derivative designed to overcome the poor water solubility of its parent compound, 14-Deoxy-11,12-didehydroandrographolide (deAND).[1] As a prodrug, the disuccinate ester is anticipated to undergo hydrolysis in vivo, releasing the active deAND to exert its pharmacological effects. This guide provides a comparative overview of the confirmed molecular targets of deAND, supported by experimental data, and detailed protocols for key validation assays.
Comparative Analysis of Molecular Targets and Efficacy
The therapeutic effects of 14-Deoxy-11,12-didehydroandrographolide are attributed to its interaction with multiple molecular targets, primarily implicated in inflammation, cancer, and viral infections. Below is a comparative summary of its performance against its parent compound and other derivatives.
Table 1: In Vitro Cytotoxicity of deAND and Analogues
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| 14-Deoxy-11,12-didehydroandrographolide (deAND) | U937 (Human leukemic) | MTT Assay | IC50 | 13 µM | [2][3] |
| 14-Deoxy-11,12-didehydroandrographolide (deAND) | U937 (Human leukemic) | Annexin V/PI Staining | IC50 (Apoptosis) | 17.66 µM | [2][3] |
| Andrographolide | U937 (Human leukemic) | MTT Assay | IC50 | >50 µM | [2][3] |
| Neoandrographolide | U937 (Human leukemic) | MTT Assay | IC50 | >50 µM | [2][3] |
| deAND analogue 5a | KKU-M213 (Cholangiocarcinoma) | Cytotoxicity Assay | ED50 | 3.37 µM | [4] |
| deAND analogue 5b | KKU-M213 (Cholangiocarcinoma) | Cytotoxicity Assay | ED50 | 3.08 µM | [4] |
| deAND analogue 5a | KKU-100 (Cholangiocarcinoma) | Cytotoxicity Assay | ED50 | 2.93 µM | [4] |
| deAND analogue 5b | KKU-100 (Cholangiocarcinoma) | Cytotoxicity Assay | ED50 | 3.27 µM | [4] |
Key Signaling Pathways and Molecular Interactions
The multi-target nature of deAND allows it to modulate several critical signaling pathways.
Anti-inflammatory Pathway: NF-κB and NLRP3 Inflammasome Inhibition
A primary mechanism of deAND's potent anti-inflammatory activity is the inhibition of the NF-κB signaling pathway.[1][5] By preventing the activation of NF-κB, deAND effectively downregulates the expression of numerous pro-inflammatory cytokines and mediators. Furthermore, deAND has been demonstrated to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response responsible for the maturation and secretion of IL-1β and IL-18.[6][7]
Anticancer Pathway: Induction of Apoptosis
deAND exhibits significant anticancer activity by inducing apoptosis in various cancer cell lines, including leukemia and cholangiocarcinoma.[2][3][4][8] The apoptotic process is mediated through the activation of initiator caspase-9 and executioner caspase-3, leading to programmed cell death.[2][3] Furthermore, deAND has been shown to cause cell cycle arrest, contributing to its anti-proliferative effects.[2][3]
Experimental Protocols
To facilitate further research and validation of the molecular targets of deAND and its derivatives, detailed protocols for key experimental assays are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Test compound (deAND or its derivatives)
-
Cell culture medium
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compound.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for Caspase Activation
This technique detects the cleavage of caspases, a hallmark of apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound to induce apoptosis.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate, through its active form deAND, presents a compelling multi-target therapeutic profile. Its ability to concurrently inhibit key inflammatory pathways and induce apoptosis in cancer cells underscores its potential for the development of novel treatments for a range of diseases. The experimental data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore and validate the molecular mechanisms of this promising compound and its derivatives.
References
- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. igbmc.fr [igbmc.fr]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 6. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 7. Assay of Inflammasome Activation [bio-protocol.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Reproducibility of Published Findings on 14-Deoxy-11,12-didehydroandrographolide and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on 14-Deoxy-11,12-didehydroandrographolide (DDAG) and its derivatives, with a focus on the reproducibility of their biological activities. While the initial topic of interest was "14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate," a thorough literature review reveals a scarcity of specific data for this particular disuccinate ester. The majority of research has been conducted on the parent compound, DDAG, and other synthetic analogues. Consequently, this guide will focus on the broader class of DDAG derivatives to provide a more comprehensive and useful analysis for the scientific community.
A critical aspect of scientific progress is the ability to reproduce published findings. This guide addresses this by presenting data from multiple studies, including a notable retracted article, to offer a balanced perspective on the reliability of the reported biological effects of these compounds.
Data Presentation: A Comparative Analysis of Biological Activities
The following tables summarize the quantitative data from various studies on the cytotoxic and other biological activities of DDAG and its analogues. This structured format is designed to facilitate easy comparison of the reported efficacy of these compounds across different studies and experimental conditions.
Table 1: Comparative Cytotoxicity of 14-Deoxy-11,12-didehydroandrographolide (DDAG) and its Analogues against Various Cancer Cell Lines
| Compound/Analogue | Cancer Cell Line | Assay Type | IC50/ED50 (µM) | Reference |
| 14-Deoxy-11,12-didehydroandrographolide (DDAG) | U937 (Leukemia) | MTT | 13 | [Sarkar et al., 2019 (Retracted)][1] |
| THP-1 (Leukemia) | MTT | Low IC50 | [Kumar et al., 2014][2] | |
| Jurkat (Leukemia) | MTT | Low IC50 | [Kumar et al., 2014][2] | |
| Analogue 5a (epoxy derivative) | KKU-M213 (Cholangiocarcinoma) | SRB | 3.37 | [Saeeng et al., 2017][3][4] |
| KKU-100 (Cholangiocarcinoma) | SRB | 2.93 | [Saeeng et al., 2017][3][4] | |
| Analogue 5b (epoxy derivative) | KKU-M213 (Cholangiocarcinoma) | SRB | 3.08 | [Saeeng et al., 2017][3][4] |
| KKU-100 (Cholangiocarcinoma) | SRB | 3.27 | [Saeeng et al., 2017][3][4] | |
| 3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolide | HCT-116 (Colon) | Not Specified | GI50: 0.85 | [Kandanur et al., as cited in a 2024 review][5] |
Note on the Retracted Article: The paper by Sarkar et al. (2019) reporting the pro-apoptotic effects of DDAG on leukemic cells has been retracted[1]. This is a significant event in the context of reproducibility and highlights the importance of critical evaluation of published data. While the reported IC50 values are included in the table for a complete overview of the published literature, they should be interpreted with caution. The retraction notice should be consulted for further details.
Table 2: Other Reported Biological Activities of 14-Deoxy-11,12-didehydroandrographolide (DDAG)
| Biological Activity | Model System | Key Findings | Reference |
| Anti-inflammatory | Mouse model of asthma; human lung epithelial cells | Reduced airway inflammation, mucus production, and mast cell degranulation, likely through inhibition of NF-κB. | [Cai et al., 2011] |
| Vasorelaxant | Human endothelial cells | Stimulated nitric oxide (NO) release, suggesting a potential role in vasodilation. | [Zhang & Tan, 1999] |
| Anti-biofilm | Pseudomonas aeruginosa | Inhibited biofilm formation, synergistically with antibiotics like azithromycin and gentamicin.[1] | [Dutta et al., 2021][1] |
| Hepatoprotective | Mice fed a high-fat, high-cholesterol diet | Reduced steatohepatitis and liver injury, potentially through antioxidant and anti-inflammatory activities. | [Chen et al., 2020] |
Experimental Protocols
To aid in the reproducibility of the cited findings, this section provides detailed methodologies for the key experiments commonly used in the evaluation of DDAG and its analogues.
MTT Assay for Cell Viability and Cytotoxicity
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., DDAG or its analogues) and a vehicle control (e.g., DMSO). Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method uses PI to stain the DNA of fixed cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours or overnight.
-
Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined.
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of DDAG and its analogues.
Caption: Experimental workflow for evaluating the in vitro anticancer activity of DDAG analogues.
Caption: Inhibition of the NF-κB signaling pathway by 14-Deoxy-11,12-didehydroandrographolide (DDAG).
References
- 1. bosterbio.com [bosterbio.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
Safety Operating Guide
Essential Guide to the Safe Disposal of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
For Immediate Use by Laboratory and Research Professionals
I. Core Safety and Handling Precautions
Although 14-deoxy-11,12-didehydro Andrographolide is not classified as a hazardous substance, a cautious approach is recommended due to the limited data on its disuccinate derivative.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid Contamination: Prevent the substance from entering sewers or surface and ground water. Do not dispose of it with household garbage.[1]
-
Handling: No special handling measures are typically required, but avoid prolonged or repeated exposure.[1]
II. Step-by-Step Disposal Protocol
The recommended method for disposal is to treat 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate as non-hazardous chemical waste, following local and national regulations.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled waste container for this compound.
- The container should be made of a material compatible with organic solvents if the compound is in solution.
- Ensure the container is sealed to prevent spills and evaporation.
2. Labeling:
- Clearly label the waste container with the full chemical name: "14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate".
- Include any known solvents and their approximate concentrations.
- Indicate that it is "non-hazardous chemical waste for disposal".
3. Storage:
- Store the sealed waste container in a designated, well-ventilated waste accumulation area.
- Keep it away from incompatible materials.
4. Final Disposal:
- Arrange for pickup and disposal by a licensed chemical waste management company.
- Provide the waste management company with all available information on the compound.
- Follow all institutional and local regulations for the final disposal process.[2]
III. Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate.
IV. Quantitative Data Summary
While no specific quantitative disposal data exists for 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate, the following table summarizes key information for the related compound, Andrographolide, which may be used as a cautious reference.
| Property | Value | Reference Compound |
| Oral TDLO (mouse) | 50 ml/kg | Andrographolide |
| Intraperitoneal LD50 (mouse) | 11,460 mg/kg | Andrographolide |
| Primary Irritant Effect | Irritant to skin and mucous membranes | Andrographolide |
| Eye Irritation | Irritating effect | Andrographolide |
Table 1: Toxicological data for the related compound Andrographolide.[1]
Disclaimer: This information is provided as a guide and is based on the best available data for related compounds. It is the responsibility of the user to ensure that all disposal activities are conducted in accordance with institutional policies and local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Essential Safety and Handling Protocols for 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate. The following procedural steps are designed to ensure the safe management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is essential. The following personal protective equipment should be worn at all times when handling 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn to protect against dust particles. |
| Skin Protection | Nitrile Gloves | Should be worn at all times. Check for tears or holes before use. |
| Lab Coat | A standard lab coat is required to protect skin and clothing. | |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the powder outside of a ventilated enclosure to prevent inhalation of fine particles. |
Handling and Operational Plan
A systematic approach to handling this compound will minimize exposure and ensure safety.
Workflow for Handling 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
Caption: Workflow for the safe handling of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate.
Experimental Protocols
General Handling:
-
Preparation: Before handling, ensure that the designated work area, typically a chemical fume hood or other ventilated enclosure, is clean and uncluttered.
-
Personal Protective Equipment: Don the required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations of the solid compound within a fume hood to minimize the risk of inhalation.
-
Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.
-
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
First Aid Measures:
-
After inhalation: Move the individual to fresh air. If they experience any complaints, it is advisable to consult a doctor.
-
After skin contact: The product is generally not expected to cause skin irritation. However, it is recommended to wash the affected area with soap and water.
-
After eye contact: Rinse the opened eye for several minutes under running water.
-
After swallowing: If symptoms persist, it is recommended to consult a doctor.
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and unused compounds, should be disposed of in accordance with institutional and local regulations for chemical waste. Do not allow the product to enter sewers or surface and ground water.
Disposal Workflow
Caption: Procedural steps for the disposal of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
